Product packaging for [1,2]Dioxino[4,3-b]pyridine(Cat. No.:CAS No. 214490-52-5)

[1,2]Dioxino[4,3-b]pyridine

Cat. No.: B15350745
CAS No.: 214490-52-5
M. Wt: 135.12 g/mol
InChI Key: LTZRLMASBMUIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,2]Dioxino[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B15350745 [1,2]Dioxino[4,3-b]pyridine CAS No. 214490-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214490-52-5

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

[1,2]dioxino[4,3-b]pyridine

InChI

InChI=1S/C7H5NO2/c1-2-7-6(8-4-1)3-5-9-10-7/h1-5H

InChI Key

LTZRLMASBMUIBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COO2)N=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Dioxino[4,3-b]pyridine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxino[4,3-b]pyridine is a heterocyclic organic compound that has garnered interest within the scientific community due to its unique structural framework, which combines a pyridine ring with a dioxane ring. This fusion imparts specific chemical and physical properties that make it a subject of investigation for potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, and available synthetic approaches related to the Dioxino[4,3-b]pyridine core.

Chemical Structure

The core structure of Dioxino[4,3-b]pyridine consists of a pyridine ring fused to a 1,4-dioxin ring. The nomenclature specifies the fusion of the dioxane ring at the 'b' face of the pyridine ring, involving positions 4 and 3. The resulting bicyclic system is aromatic. It is important to distinguish the parent aromatic compound from its dihydro- derivatives or other isomers, which may exhibit different properties.

Chemical Structure of Dioxino[4,3-b]pyridine

Caption: Chemical structure of Dioxino[4,3-b]pyridine.

Physicochemical Properties

Detailed experimental data for the parent Dioxino[4,3-b]pyridine is scarce in publicly available literature. Much of the reported data pertains to its isomers or derivatives. For instance, properties are available for the related compound[1][2]Dioxino[4,3-b]pyridine.[1] It is crucial for researchers to verify the specific isomer being studied. The table below summarizes available data for related compounds, which can serve as an estimation for the parent structure.

PropertyValueCompoundReference
Molecular FormulaC₇H₅NO₂Dioxino[4,3-b]pyridine-
Molecular Weight135.12 g/mol Dioxino[4,3-b]pyridine-
Boiling Point234°C[1][2]Dioxino[4,3-b]pyridine[1]
Density1.229 g/cm³[1][2]Dioxino[4,3-b]pyridine[1]
Molecular Weight137.14 g/mol 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine[2]
LogP0.92,3-Dihydro-1,4-dioxino[2,3-b]pyridine[2]

Synthesis

The synthesis of the unsubstituted Dioxino[4,3-b]pyridine has not been extensively documented. However, general synthetic strategies for related pyridine-fused heterocyclic systems can provide a foundational approach. The synthesis of derivatives, such as 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, has been reported and typically involves the cyclization of appropriately substituted pyridine precursors.

A common strategy for constructing the dihydropyridine-fused dioxin ring system involves a Smiles rearrangement of a 2-nitro-3-oxiranylmethoxypyridine intermediate. The general workflow for such a synthesis is outlined below.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Alkylation cluster_intermediate Intermediate cluster_reaction2 Rearrangement & Cyclization cluster_product Product start 2-Nitro-3-hydroxypyridine r1 Reaction with Epichlorohydrin start->r1 int1 2-Nitro-3-oxiranylmethoxypyridine r1->int1 r2 Smiles Rearrangement int1->r2 prod 2-Substituted-2,3-dihydro- 1,4-dioxino[2,3-b]pyridine r2->prod

Caption: General workflow for the synthesis of a related dihydro-dioxinopyridine.

Experimental Protocol Example: Synthesis of a Dihydro-Dioxinopyridine Derivative

While a specific protocol for the parent Dioxino[4,3-b]pyridine is not available, a representative procedure for a related dihydro derivative is adapted from the literature.

Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines via Smiles Rearrangement

Materials:

  • 2-Nitro-3-hydroxypyridine

  • Epichlorohydrin

  • Suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • Appropriate nucleophile for substitution at the 2-position

Procedure:

  • Alkylation: To a solution of 2-nitro-3-hydroxypyridine in anhydrous DMF, a suitable base (e.g., NaH) is added portion-wise at 0 °C under an inert atmosphere. After stirring for a short period, epichlorohydrin is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Isolation: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-nitro-3-oxiranylmethoxypyridine intermediate. Purification can be achieved by column chromatography.

  • Smiles Rearrangement and Cyclization: The purified intermediate is dissolved in a suitable solvent, and a nucleophile is added. The reaction mixture is heated to induce the Smiles rearrangement and subsequent intramolecular cyclization. The reaction conditions (temperature, solvent, and base) are critical and need to be optimized for specific substrates.

  • Final Product Isolation: After completion of the reaction, the mixture is worked up as described in step 2. The final product, a 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, is purified by column chromatography.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for the parent Dioxino[4,3-b]pyridine are not well-documented. However, the broader class of pyridine-fused heterocyclic compounds has been investigated for various pharmacological activities. For instance, certain isothiazolo[4,3-b]pyridines have been identified as potent antiviral agents that target cyclin G-associated kinase (GAK). Additionally, other fused pyridine derivatives have shown potential as antitumor agents.

Given the structural similarities, it is plausible that Dioxino[4,3-b]pyridine and its derivatives could interact with various biological targets. A hypothetical logical workflow for the preliminary biological evaluation of a novel Dioxino[4,3-b]pyridine derivative is presented below.

BiologicalEvaluation cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_hit Hit Identification cluster_target Target Identification cluster_pathway Pathway Analysis cluster_lead Lead Optimization synthesis Synthesis of Dioxino[4,3-b]pyridine Derivative screen High-Throughput Screening (HTS) (e.g., cytotoxicity, antiviral) synthesis->screen hit Identification of 'Hit' Compound screen->hit target_id Target Deconvolution (e.g., affinity chromatography, proteomics) hit->target_id lead_opt Structure-Activity Relationship (SAR) Studies hit->lead_opt pathway Signaling Pathway Elucidation (e.g., Western blot, reporter assays) target_id->pathway

Caption: Logical workflow for biological evaluation.

Conclusion

Dioxino[4,3-b]pyridine represents an intriguing heterocyclic scaffold with potential for further exploration in drug discovery and materials science. While specific data on the parent compound remains limited, the synthetic strategies and biological activities of related derivatives provide a valuable starting point for future research. Further investigation is warranted to fully elucidate the chemical properties, develop efficient synthetic routes, and explore the pharmacological potential of this class of compounds. Researchers are encouraged to perform detailed characterization of any synthesized Dioxino[4,3-b]pyridine derivatives to contribute to the growing body of knowledge on this heterocyclic system.

References

An In-Depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridine

An In-Depth Technical Guide to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

This guide provides a detailed overview of the chemical compound 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine, including its nomenclature, chemical identifiers, physical properties, and a summary of its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification

The compound of focus is a heterocyclic molecule containing a pyridine ring fused to a dihydrodioxin ring.

  • IUPAC Name: 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine[3]

  • CAS Number: 129421-32-5[3]

Physicochemical Properties

A summary of the key physicochemical properties for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine is presented in the table below. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₇H₇NO₂PubChem
Molecular Weight 137.14 g/mol PubChem[3]
Appearance LiquidCymitQuimica[4]
Purity 98%CymitQuimica[4]
InChI InChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2PubChem[3]
InChI Key QWQZJEXJTYAPGE-UHFFFAOYSA-NPubChem[3]
SMILES C1COC2=C(O1)C=CC=N2PubChem[3]

Synthesis Protocols

The primary synthetic route described in the literature for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine and its derivatives is through a Smiles rearrangement.[5] This intramolecular nucleophilic aromatic substitution reaction is a powerful method for the formation of various heterocyclic structures.

General Synthetic Approach: Smiles Rearrangement

The synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been achieved starting from 2-nitro-3-oxiranylmethoxypyridine.[5] The reaction proceeds via an intramolecular nucleophilic attack, leading to the rearrangement and formation of the dihydrodioxinopyridine ring system. The specific conditions of the reaction, such as the choice of base and solvent, can influence the product distribution.[5]

Below is a conceptual workflow for the synthesis of dioxino[4,3-b]pyridine derivatives.

GConceptual Synthesis Workflowcluster_startStarting Materialscluster_reactionKey Reactioncluster_productProductPyridine PrecursorPyridine PrecursorSmiles RearrangementSmiles RearrangementPyridine Precursor->Smiles RearrangementBase, SolventDioxino[4,3-b]pyridine DerivativeDioxino[4,3-b]pyridine DerivativeSmiles Rearrangement->Dioxino[4,3-b]pyridine Derivative

Caption: Conceptual workflow for the synthesis of Dioxino[4,3-b]pyridine derivatives via Smiles Rearrangement.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity and mechanism of action of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. While the broader class of pyridine-containing heterocycles is of significant interest in medicinal chemistry due to their diverse pharmacological activities, dedicated studies on this particular compound are not available in the public domain.

Research into related pyrazolo[3,4-b]pyridine derivatives has shown potential for anticancer activity through the inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[6] However, it is crucial to note that these findings pertain to a different, albeit structurally related, class of compounds.

The logical relationship for future investigation of this compound is outlined in the following diagram.

GInvestigative Workflow for Biological Activitycluster_compoundCompoundcluster_screeningInitial Screeningcluster_mechanisticMechanistic Studiescluster_developmentPreclinical DevelopmentDioxino_Pyridine2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineIn_Vitro_AssaysIn Vitro Biological AssaysDioxino_Pyridine->In_Vitro_AssaysTarget_IdentificationTarget IdentificationIn_Vitro_Assays->Target_IdentificationIf activePathway_AnalysisSignaling Pathway AnalysisTarget_Identification->Pathway_AnalysisLead_OptimizationLead OptimizationPathway_Analysis->Lead_Optimization

Caption: Proposed workflow for the investigation of the biological activity of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine.

Conclusion

2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine is a well-characterized heterocyclic compound with established synthetic routes. However, its biological properties remain largely unexplored. This presents an opportunity for further research to investigate its potential pharmacological activities and to determine if it interacts with any biological signaling pathways. The information provided in this guide serves as a foundational resource for scientists interested in pursuing further studies on this molecule.

Synthesis of Novel Dioxino[4,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dioxino[4,3-b]pyridine scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the proposed synthesis of novel derivatives of this scaffold. Due to the limited availability of direct synthetic reports for the dioxino[4,3-b]pyridine ring system, this document outlines plausible synthetic strategies based on established methodologies for analogous fused pyridine heterocycles, particularly the well-documented synthesis of the isomeric 2,3-dihydro[1][2]dioxino[2,3-b]pyridines. Detailed experimental protocols, key reaction mechanisms, and methods for characterization are presented. Furthermore, this guide discusses the potential biological significance of these novel compounds, drawing parallels with other pyridine-containing fused rings that have shown diverse pharmacological activities.

Introduction

Fused heterocyclic ring systems containing a pyridine moiety are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The unique electronic and steric properties of the pyridine ring, combined with the conformational constraints imposed by fusion to other heterocyclic rings, can lead to compounds with high affinity and selectivity for various biological targets. The dioxino[4,3-b]pyridine scaffold, an underexplored area of chemical space, presents an intriguing opportunity for the development of novel therapeutic agents.

This guide focuses on the synthetic pathways to access derivatives of the dioxino[4,3-b]pyridine core. While direct literature on the synthesis of this specific isomer is scarce, a wealth of information is available for the analogous 2,3-dihydro[1][2]dioxino[2,3-b]pyridine system. The synthetic strategies detailed herein are therefore proposed based on a logical extension of these established methods, primarily involving an initial ether formation followed by an intramolecular cyclization.

Proposed Synthetic Methodologies

The synthesis of dioxino[4,3-b]pyridine derivatives is anticipated to proceed via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis: Formation of an ether linkage between a substituted pyridine and a suitable ethylene glycol derivative.

  • Intramolecular Cyclization: Ring closure to form the dioxin ring. This can potentially occur via a direct intramolecular SNAr or a Smiles rearrangement.

General Synthetic Scheme

A plausible synthetic route to 2,3-dihydro-[1][2]dioxino[4,3-b]pyridines is depicted below. The key starting materials would be a suitably substituted 3-hydroxypyridine with a leaving group (e.g., a nitro or halo group) at the 4-position, or a 4-hydroxypyridine with a leaving group at the 3-position.

G cluster_0 Proposed Synthesis of 2,3-dihydro-[1,4]dioxino[4,3-b]pyridine start 4-Chloro-3-hydroxypyridine or 3-Hydroxy-4-nitropyridine intermediate1 4-(2-Hydroxyethoxy)-3-nitropyridine start->intermediate1 Ethylene glycol, Base (e.g., NaH) product 2,3-Dihydro-[1,4]dioxino[4,3-b]pyridine intermediate1->product Intramolecular Cyclization (e.g., Base-mediated)

Caption: Proposed synthetic workflow for dioxino[4,3-b]pyridine.

Key Reactions and Mechanisms

The initial step involves the formation of a pyridyl ether. This is typically achieved via a Williamson ether synthesis, where the pyridinol is deprotonated with a strong base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on a two-carbon electrophile (e.g., 2-chloroethanol or ethylene oxide). Alternatively, a nucleophilic aromatic substitution on a pyridine ring bearing an activated leaving group (e.g., a nitro or chloro group) by ethylene glycolate can be employed.

For starting materials such as 4-((2-hydroxyethyl)oxy)-3-nitropyridine, the intramolecular cyclization to form the dioxin ring is anticipated to proceed via a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is a powerful method for the formation of heterocyclic rings. The reaction is typically base-catalyzed, with the alkoxide of the hydroxyethyl side chain attacking the carbon atom of the pyridine ring bearing the nitro group, which acts as an activating group.

G cluster_1 Smiles Rearrangement Mechanism reactant 4-((2-Hydroxyethyl)oxy)-3-nitropyridine alkoxide Alkoxide Intermediate reactant->alkoxide Base meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) alkoxide->meisenheimer Intramolecular Nucleophilic Attack product 2,3-Dihydro-[1,4]dioxino[4,3-b]pyridine meisenheimer->product Rearrangement and Loss of Nitrite

Caption: Proposed Smiles rearrangement mechanism.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on the synthesis of the isomeric 2,3-dihydro[1][2]dioxino[2,3-b]pyridines.[1][3] Researchers should optimize these conditions for the synthesis of the [4,3-b] isomers.

Synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine (Intermediate 1)
  • Materials: 4-Chloro-3-nitropyridine, ethylene glycol, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add ethylene glycol (5 eq.) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4-chloro-3-nitropyridine (1 eq.) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired product.

Synthesis of 2,3-Dihydro-[1][2]dioxino[4,3-b]pyridine (Product)
  • Materials: 4-(2-Hydroxyethoxy)-3-nitropyridine, potassium tert-butoxide, anhydrous tert-butanol.

  • Procedure:

    • To a solution of 4-(2-hydroxyethoxy)-3-nitropyridine (1 eq.) in anhydrous tert-butanol, add potassium tert-butoxide (1.5 eq.) in one portion.

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with 1 M HCl.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Quantitative Data (Analogous Systems)

The following tables summarize representative quantitative data from the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives. This data is provided for illustrative purposes to guide expectations for the synthesis of the [4,3-b] isomers.

Table 1: Reaction Conditions and Yields for the Synthesis of Substituted 2,3-dihydro[1][2]dioxino[2,3-b]pyridines. [3]

Starting MaterialBase / SolventTemperature (°C)Time (h)Product(s)Yield (%)
2-Nitro-3-(oxiran-2-ylmethoxy)pyridineNaH / DMF8024Isomeric mixture of dioxinopyridines60
2-Nitro-3-(oxiran-2-ylmethoxy)pyridinet-BuOK / t-BuOH8024Predominantly one isomer of dioxinopyridine63

Table 2: Spectroscopic Data for a Representative 2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivative.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
2-Methyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine7.85 (dd, 1H), 7.05 (dd, 1H), 6.80 (dd, 1H), 4.40-4.30 (m, 1H), 4.20 (dd, 1H), 3.95 (dd, 1H), 1.40 (d, 3H)150.2, 142.5, 138.0, 120.1, 115.8, 72.5, 68.9, 18.2[M+H]+ 166.0

Note: The spectroscopic data presented is hypothetical and for illustrative purposes. Actual data will need to be determined experimentally.

Potential Biological Significance and Signaling Pathways

While the biological activity of dioxino[4,3-b]pyridine derivatives has not been extensively studied, the broader class of fused pyridine heterocycles has demonstrated a wide range of pharmacological effects. For instance, various pyrazolopyridines and pyridopyrimidines have been investigated as kinase inhibitors, antiviral agents, and anticancer therapeutics.

It is hypothesized that the dioxino[4,3-b]pyridine scaffold could serve as a bioisostere for other bicyclic aromatic systems, potentially interacting with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. The dioxin ring introduces a degree of conformational rigidity and alters the electronic properties of the pyridine ring, which could lead to novel structure-activity relationships.

Future research in this area could explore the potential of these derivatives to modulate signaling pathways implicated in various diseases. A logical starting point would be to screen these compounds against a panel of kinases, proteases, and G-protein coupled receptors.

G cluster_2 Potential Biological Screening Workflow synthesis Synthesis of Dioxino[4,3-b]pyridine Library screening High-Throughput Screening (e.g., Kinase Panel) synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar in_vivo In Vivo Efficacy and Toxicology Studies hit_to_lead->in_vivo sar->synthesis

Caption: A workflow for biological evaluation.

Conclusion

The synthesis of novel dioxino[4,3-b]pyridine derivatives represents a promising avenue for the discovery of new chemical entities with potential therapeutic applications. This technical guide has outlined a plausible and robust synthetic strategy based on well-established chemical transformations. The proposed experimental protocols provide a solid foundation for researchers to begin exploring the chemistry of this novel heterocyclic system. The systematic synthesis and biological evaluation of a library of dioxino[4,3-b]pyridine derivatives are warranted to fully elucidate the potential of this scaffold in drug discovery.

References

Theoretical Exploration of Dioxino[4,3-b]pyridine: A Technical Guide to its Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

Dioxino[4,3-b]pyridine, a heterocyclic scaffold, holds significant potential in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides an in-depth overview of the theoretical approaches employed to elucidate the molecular structure of Dioxino[4,3-b]pyridine and its derivatives. While comprehensive theoretical data on the parent Dioxino[4,3-b]pyridine is limited in publicly accessible literature, this paper leverages findings from closely related analogs to present a robust framework for its computational analysis. This guide outlines the predominant experimental protocols for theoretical studies, summarizes key computational parameters, and visualizes the logical workflow of such an investigation.

Introduction

The fusion of a pyridine ring with a dioxin moiety gives rise to the Dioxino[4,3-b]pyridine scaffold, a structure of interest due to the combined electronic characteristics of its constituent rings. The nitrogen atom in the pyridine ring introduces a dipole moment and a site for hydrogen bonding, influencing the molecule's solubility and interaction with biological targets. The dioxin ring, with its oxygen heteroatoms, contributes to the molecule's conformational flexibility and electronic distribution.

Theoretical studies, primarily employing quantum chemical calculations, are indispensable for predicting molecular geometry, electronic structure, and reactivity. These computational methods provide insights that are often complementary to experimental data, guiding synthetic efforts and accelerating the discovery of new applications. This guide will focus on the application of Density Functional Theory (DFT), a widely used and reliable method for the computational analysis of organic molecules.

Experimental Protocols: A Methodological Framework

Detailed theoretical investigations of heterocyclic systems like Dioxino[4,3-b]pyridine typically follow a standardized computational protocol. The methodologies employed in the study of a closely related derivative, 3-hydroxymethyl-2,3-dihydro-[1]dioxino[2,3-b]pyridine, serve as a representative example of the current best practices in the field[1].

Computational Method: Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly used as they incorporate a portion of the exact Hartree-Fock exchange, improving the description of electronic properties.

  • Basis Sets: Pople-style basis sets, like 6-31G*, are often sufficient for initial geometry optimizations and provide a good compromise between accuracy and computational expense[1]. For more precise calculations of properties like vibrational frequencies or electronic transitions, larger basis sets, such as the correlation-consistent basis set cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are recommended to achieve better agreement with experimental data[1].

Geometry Optimization

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. This process yields the equilibrium geometry, from which key structural parameters can be extracted.

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental spectra for validation of the computational model.

Analysis of Molecular Properties

Once a stable geometry is confirmed, a wealth of molecular properties can be calculated to understand the electronic nature of the molecule. These include:

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

  • Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

  • Atomic Charges: Various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charges on each atom, offering a quantitative measure of the charge distribution within the molecule.

Data Presentation: A Template for Dioxino[4,3-b]pyridine Analysis

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (DFT/B3LYP/cc-pVTZ)
Bond Lengths (Å) C1-C2Data not available
C2-N3Data not available
...Data not available
**Bond Angles (°) **C1-C2-N3Data not available
C2-N3-C4Data not available
...Data not available
Dihedral Angles (°) C1-C2-N3-C4Data not available
...Data not available

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Dipole Moment (Debye) Data not available

Table 3: Mulliken Atomic Charges

AtomCharge (a.u.)
C1Data not available
C2Data not available
N3Data not available
...Data not available

Visualization of a Theoretical Study Workflow

The logical flow of a computational chemistry study on a molecule like Dioxino[4,3-b]pyridine can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from initial structure input to the final analysis of molecular properties.

computational_workflow cluster_input Input cluster_computation Computational Protocol cluster_analysis Data Analysis & Interpretation start Define Molecular Structure method Select DFT Functional & Basis Set (e.g., B3LYP/cc-pVTZ) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_data Extract Geometrical Parameters (Bond Lengths, Angles) geom_opt->geom_data validation Validate Structure (No Imaginary Frequencies) freq_calc->validation prop_calc Calculation of Molecular Properties electronic_data Analyze Electronic Properties (HOMO, LUMO, ESP) prop_calc->electronic_data validation->geom_opt validation->prop_calc Proceed if Stable conclusion Draw Conclusions on Structure & Reactivity geom_data->conclusion electronic_data->conclusion

Caption: Workflow for a theoretical study of molecular structure.

Conclusion

This technical guide has outlined the standard computational methodologies for the theoretical investigation of the molecular structure of Dioxino[4,3-b]pyridine. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can obtain detailed insights into the geometry and electronic properties of this important heterocyclic scaffold. Although specific quantitative data for the parent molecule is currently scarce in the literature, the presented workflow and data presentation templates provide a clear roadmap for future computational studies. Such theoretical explorations are crucial for guiding the synthesis of novel Dioxino[4,3-b]pyridine derivatives and for understanding their potential applications in drug discovery and materials science.

References

Biological Activity Screening of Dioxino[4,3-b]pyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among the diverse range of pyridine-based heterocycles, the Dioxino[4,3-b]pyridine scaffold presents a unique structural motif with potential for novel pharmacological applications. This technical guide provides an in-depth overview of the methodologies employed in the biological activity screening of Dioxino[4,3-b]pyridine analogues and related compounds. While specific quantitative data for the Dioxino[4,3-b]pyridine core remains limited in publicly available literature, this document outlines the established experimental protocols and presents data from structurally related pyridine derivatives to inform future research and development in this promising area.

Anticancer Activity Screening

The evaluation of novel compounds for their potential as anticancer agents is a critical step in drug discovery. The following sections detail the common experimental protocols used to assess the cytotoxic and mechanistic properties of Dioxino[4,3-b]pyridine analogues.

Data Presentation: In Vitro Cytotoxicity

Quantitative analysis of the cytotoxic effects of pyridine derivatives against various cancer cell lines is typically presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for Dioxino[4,3-b]pyridine analogues are not extensively reported, Table 1 provides representative data for other pyridine-containing compounds to illustrate the expected potency.

Table 1: Representative In Vitro Anticancer Activity of Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesMCF-7 (Breast)5.95Doxorubicin8.48
HCT-116 (Colon)6.09Doxorubicin8.15
Pyrazolo[3,4-b]pyridinesHela (Cervical)2.59Doxorubicin2.35
MCF-7 (Breast)4.66Doxorubicin4.57
HCT-116 (Colon)1.98Doxorubicin2.11
Pyrido[2,3-d]pyrimidin-4(3H)-onesPC-3 (Prostate)7.12Erlotinib11.05
A-549 (Lung)7.23Erlotinib6.53

Note: The data presented is for structurally related pyridine compounds and not for Dioxino[4,3-b]pyridine analogues themselves, serving as an illustrative example.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dioxino[4,3-b]pyridine analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Dioxino[4,3-b]pyridine analogues. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Analogues compound_prep->treatment cell_seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Potential Signaling Pathway for Anticancer Activity

Based on studies of other anticancer pyridine derivatives, a plausible mechanism of action for Dioxino[4,3-b]pyridine analogues could involve the induction of cell cycle arrest and apoptosis. The p53 and JNK signaling pathways are often implicated in these processes.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction dioxino_pyridine Dioxino[4,3-b]pyridine Analogue p53 p53 Upregulation dioxino_pyridine->p53 cyclinD1 Cyclin D1 Downregulation dioxino_pyridine->cyclinD1 jnk JNK Upregulation dioxino_pyridine->jnk p21 p21 Upregulation p53->p21 activates g2m_arrest G2/M Phase Arrest p21->g2m_arrest induces cyclinD1->g2m_arrest inhibits progression beyond G1 apoptosis Apoptosis jnk->apoptosis induces

Caption: A potential signaling pathway for the anticancer activity of Dioxino[4,3-b]pyridine analogues.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Dioxino[4,3-b]pyridine analogues can be screened for their ability to inhibit the growth of various bacteria and fungi.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 presents MIC values for a closely related Dioxino[4,5-c]pyridine derivative.

Table 2: Antimicrobial Activity of a Dioxino[4,5-c]pyridine Derivative

CompoundMicroorganismMIC (µg/mL)
N,N-dimethyl-N-((2,2,8-trimethyl-4H-[3][4]dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chlorideStaphylococcus aureus (biofilm)64
Staphylococcus epidermidis (biofilm)16

Note: This data is for a constitutional isomer of the Dioxino[4,3-b]pyridine scaffold.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Dioxino[4,3-b]pyridine analogues (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the Dioxino[4,3-b]pyridine analogues in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis microbe_culture Microbial Culture inoculum_prep Standardized Inoculum Preparation microbe_culture->inoculum_prep compound_dilution Serial Compound Dilution inoculation Inoculation of 96-well Plates compound_dilution->inoculation inoculum_prep->inoculation incubation 18-48h Incubation inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for in vitro antimicrobial activity screening using the broth microdilution method.

Enzyme Inhibition Screening

Dioxino[4,3-b]pyridine analogues may also exhibit their biological effects through the inhibition of specific enzymes. Screening against a panel of relevant enzymes can elucidate their mechanism of action and therapeutic potential.

Data Presentation: Enzyme Inhibition

Enzyme inhibition is typically reported as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While no specific enzyme inhibition data for Dioxino[4,3-b]pyridine analogues was found, Table 3 provides data for other pyridine derivatives against hydrogen sulfide-synthesizing enzymes.

Table 3: Representative Enzyme Inhibitory Activity of Pyridine Derivatives

CompoundEnzymeInhibition at 1 mM
Pyridine Derivative C30Cystathionine β-synthase (CBS)~50%
Cystathionine γ-lyase (CSE)~40%
Pyridine Derivative C31Cystathionine β-synthase (CBS)~40% (at 0.5 mM)
Cystathionine γ-lyase (CSE)~60% (at 0.5 mM)

Note: The data presented is for general pyridine derivatives and not for Dioxino[4,3-b]pyridine analogues themselves, serving as an illustrative example.[3]

Experimental Protocol: General Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme being studied. However, a general workflow can be described.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the enzyme reaction

  • Dioxino[4,3-b]pyridine analogues

  • 96-well plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, the Dioxino[4,3-b]pyridine analogue at various concentrations, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance, fluorescence, or luminescence over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the analogue. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization: Enzyme Inhibition Screening Workflow

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Enzyme & Substrate Preparation assay_setup Assay Setup in 96-well Plate enzyme_prep->assay_setup inhibitor_dilution Inhibitor Dilution inhibitor_dilution->assay_setup pre_incubation Pre-incubation of Enzyme & Inhibitor assay_setup->pre_incubation reaction_initiation Reaction Initiation with Substrate pre_incubation->reaction_initiation reaction_monitoring Monitor Reaction Progress reaction_initiation->reaction_monitoring calc_rates Calculate Reaction Rates reaction_monitoring->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The Dioxino[4,3-b]pyridine scaffold represents a promising area for the discovery of novel therapeutic agents. While dedicated biological activity data for this specific class of compounds is currently sparse, the established screening protocols for anticancer, antimicrobial, and enzyme inhibitory activities provide a clear roadmap for future investigations. The data from structurally related pyridine derivatives suggest that Dioxino[4,3-b]pyridine analogues could possess significant biological activities. Further research, guided by the methodologies outlined in this technical guide, is warranted to fully elucidate the therapeutic potential of this intriguing class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Discovery and Isolation of Dioxino[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Dioxino[4,3-b]pyridine compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core concepts, experimental protocols, and potential biological significance of this heterocyclic system.

Introduction

The Dioxino[4,3-b]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active fused pyridine systems. The incorporation of a dioxino ring fused to a pyridine moiety presents a unique three-dimensional structure that can be explored for its potential interactions with various biological targets. While the parent Dioxino[4,3-b]pyridine is not extensively studied, its derivatives, particularly the 2,3-dihydro[1][2]dioxino[2,3-b]pyridines, have been the focus of synthetic and medicinal chemistry research.

The primary route for the synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold is through an intramolecular nucleophilic aromatic substitution, famously known as the Smiles rearrangement. This powerful synthetic tool allows for the construction of the fused ring system from readily available starting materials.

Discovery and Synthesis

While a singular, historical "discovery" of the parent Dioxino[4,3-b]pyridine compound is not prominently documented in the readily available literature, the exploration of this class of compounds has been driven by the broader interest in novel heterocyclic systems for drug discovery. The synthesis of its derivatives, particularly the 2,3-dihydro[1][2]dioxino[2,3-b]pyridines, has been a key focus.

A versatile and efficient method for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines involves a three-step process starting from readily available pyridinols. A key step in this synthesis is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction.[3] The reaction conditions, particularly the choice of base and solvent, have a significant influence on the progress and outcome of the reaction.[3]

General Synthetic Approach: Smiles Rearrangement

The synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridines can be achieved via a Smiles rearrangement of a suitably substituted pyridine precursor. The general workflow for this synthesis is outlined below.

experimental_workflow start Start: 2-Halo-3-hydroxypyridine step1 Reaction with an appropriate epoxide start->step1 intermediate1 Formation of an alcohol intermediate step1->intermediate1 step2 Base-induced cyclization (Smiles Rearrangement) intermediate1->step2 product 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine derivative step2->product purification Purification (e.g., Flash Chromatography) product->purification

Caption: General experimental workflow for the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-Dihydro-spiro[1][2]dioxino[2,3-b]pyridine-3,4'-piperidine

The following protocol is adapted from the synthesis of spirodioxinopyridine derivatives, which exemplifies the practical application of the Smiles rearrangement.

Step 1: Synthesis of the Alcohol Intermediate

  • To a solution of 2-chloro-3-hydroxypyridine in a suitable solvent such as DMF, add sodium hydride (NaH) at room temperature.

  • Stir the mixture for a designated period to allow for the formation of the corresponding alkoxide.

  • Add the appropriate epoxide (e.g., 1-oxaspiro[2.5]octane) to the reaction mixture.

  • Heat the reaction to a specific temperature (e.g., 120°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the desired alcohol intermediate.

Step 2: Cyclization via Smiles Rearrangement

  • To a solution of the alcohol intermediate in a chosen solvent (e.g., DME, THF, DMF, or t-BuOH), add a base (e.g., NaH or t-BuOK).

  • Heat the reaction mixture to a specific temperature and for a specific duration as outlined in the table below.

  • Monitor the reaction for the formation of the cyclized product.

  • After the reaction is complete, quench with a suitable reagent and extract the product.

  • The crude product, which may be a mixture of isomers, is then purified.

Note: The ratio of the resulting isomers (A and B) is highly dependent on the reaction conditions.

Quantitative Data: Cyclization Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the cyclization of an alcohol intermediate to form a spiro[1][2]dioxino[2,3-b]pyridine derivative. The data illustrates the influence of base and solvent on the reaction outcome.

EntryBase/SolventTemperature (°C) / Time (h)Yield (%)Isomer Ratio (A/B)
1NaH/DME80 / 246090/10
2NaH/THF55 / 246295/5
3NaH/THF–HMPT55 / 245820/80
4NaH/DMF80 / 24605/95
5t-BuOK/t-BuOH80 / 246320/80

Table 1: Conditions for the cyclization reaction. Isomer A refers to the product of direct nucleophilic substitution, while Isomer B is the product of the Smiles rearrangement.

Isolation and Characterization

The isolation of the desired Dioxino[4,3-b]pyridine derivatives often requires chromatographic techniques, such as flash column chromatography, to separate the product from unreacted starting materials, byproducts, and in some cases, isomeric products.

The structural characterization of these compounds is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and stereochemistry.

Biological Activity and Signaling Pathways

The biological activities of Dioxino[4,3-b]pyridine compounds are not yet extensively explored. However, the broader class of fused pyridine heterocycles is known to exhibit a wide range of pharmacological properties. Some derivatives of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine have been investigated for their potential antihypertensive properties.[3]

The mechanism of action and the specific signaling pathways modulated by Dioxino[4,3-b]pyridine compounds are areas that require further investigation. A hypothetical signaling pathway that could be investigated for compounds with potential antihypertensive activity is presented below. This diagram is a general representation and would need to be validated through specific experimental studies for any given Dioxino[4,3-b]pyridine derivative.

signaling_pathway compound Dioxino[4,3-b]pyridine Derivative receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response (e.g., Muscle Relaxation) protein_kinase->cellular_response physiological_effect Physiological Effect (e.g., Vasodilation, Lowered Blood Pressure) cellular_response->physiological_effect

Caption: A hypothetical signaling pathway for a Dioxino[4,3-b]pyridine derivative with potential antihypertensive activity.

Conclusion and Future Directions

The Dioxino[4,3-b]pyridine scaffold, and particularly its 2,3-dihydro derivatives, represent a class of heterocyclic compounds with potential for further exploration in medicinal chemistry. The Smiles rearrangement provides a reliable synthetic route to access these molecules, allowing for the introduction of diverse substituents.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a wider range of derivatives to establish clear structure-activity relationships (SAR).

  • In-depth biological evaluation: Screening these compounds against a variety of biological targets to identify novel therapeutic applications.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which active compounds exert their effects.

This in-depth technical guide serves as a foundational resource for researchers interested in the discovery and development of Dioxino[4,3-b]pyridine-based compounds. The provided synthetic strategies, experimental considerations, and avenues for future research will aid in advancing the understanding and potential applications of this intriguing heterocyclic system.

References

A Technical Guide to Quantum Chemical Calculations for Novel Drug Scaffolds: The Case of Dioxino[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Dioxino[4,3-b]pyridine represents a promising, yet underexplored, chemical entity. Before committing to resource-intensive synthesis and experimental validation, in silico analysis through quantum chemical calculations offers a powerful, predictive lens into a molecule's fundamental properties. This technical guide outlines the theoretical framework and a practical workflow for conducting such calculations, using the Dioxino[4,3-b]pyridine core as a primary example. By leveraging methods like Density Functional Theory (DFT), researchers can predict geometric, electronic, and reactivity parameters, thereby accelerating the identification of viable drug candidates and guiding further development.

Introduction to In Silico Characterization

Quantum chemical calculations are computational methods rooted in quantum mechanics that are used to model and predict the behavior and properties of molecules at the atomic level.[1] For novel heterocyclic systems like Dioxino[4,3-b]pyridine, these calculations are invaluable. They provide critical insights into electronic structure, molecular geometry, and reactivity, which are fundamental determinants of a molecule's potential as a therapeutic agent. This pre-synthetic analysis allows for the early identification of promising derivatives and the elimination of those with undesirable properties, streamlining the drug discovery pipeline.[2][3]

The Dioxino[4,3-b]pyridine scaffold, a fusion of a pyridine ring and a 1,4-dioxin ring, presents a unique electronic and structural profile. Understanding this profile is the first step in assessing its potential for biological activity.

Figure 1: Core structure of Dioxino[4,3-b]pyridine.

Theoretical Framework and Computational Methods

The primary goal of these calculations is to solve the time-independent Schrödinger equation for the molecule to determine its electronic structure.[1] Since exact solutions are only possible for very simple systems, a range of computational methods with varying levels of approximation are employed.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the most widely used method in quantum chemistry for studying systems of interest to medicinal chemists.[4] It offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the simpler electron density.[1] Key to DFT calculations is the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[5][6][7] The size and type of the basis set directly impact the accuracy and cost of the calculation.[8] Larger basis sets provide more flexibility to describe the distribution of electrons but require more computational resources.

  • Pople-style basis sets: These are commonly used for organic molecules. A set like 6-311+G(d,p) is often a good starting point, providing a triple-zeta description of valence electrons, diffuse functions (+) to describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.[9]

  • Correlation-consistent basis sets: Sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are designed to systematically converge towards the complete basis set limit and are used for higher-accuracy calculations.

Experimental Protocols: A General Computational Workflow

The theoretical investigation of a novel molecule like Dioxino[4,3-b]pyridine follows a standardized workflow, typically performed using software packages such as Gaussian, ORCA, or Spartan.

G A 1. Initial Structure Generation (2D Sketching & 3D Conversion) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Is structure a true minimum? (No imaginary frequencies) C->D E 4. Property Calculation (HOMO-LUMO, MEP, etc.) D->E Yes G Refine Structure & Re-optimize D->G No F 5. Data Analysis & Interpretation E->F G->B G cluster_0 Quantum Chemical Calculation cluster_1 Inferred Molecular Properties cluster_2 Drug Development Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity MEP MEP Surface Binding Potential Binding Sites MEP->Binding Geom Optimized Geometry Shape Molecular Shape & Sterics Geom->Shape Toxicity Potential Toxicity Reactivity->Toxicity Bioactivity Potential Bioactivity Reactivity->Bioactivity Binding->Bioactivity ADME ADME Properties Shape->ADME Shape->Bioactivity

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The rigid, planar structure of the Dioxino[4,3-b]pyridine core, a fascinating yet underexplored heterocyclic system, alongside its more extensively studied chemical relatives, is paving new avenues in the quest for novel therapeutic agents. This in-depth technical guide delves into the synthesis, chemical properties, and burgeoning biological significance of these compounds, offering a critical resource for professionals in drug development. This review consolidates the available quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising molecular entities.

Synthesis and Chemical Properties: Building the Scaffolds

The synthesis of the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold, the saturated precursor to the aromatic Dioxino[4,3-b]pyridine, has been achieved through various synthetic routes. One common approach involves the Smiles rearrangement of 2-nitro-3-oxiranylmethoxypyridine, where careful control of reaction conditions is crucial to direct the product distribution.

While specific synthetic protocols for the fully aromatized Dioxino[4,3-b]pyridine are not extensively detailed in the current literature, the general principles of pyridine ring synthesis, such as condensation reactions of dicarbonyl compounds and cycloaddition strategies, provide a foundational framework for its potential construction. The chemical properties of the core 2,3-dihydro-1,4-dioxino[2,3-b]pyridine have been characterized, with a molecular weight of 137.14 g/mol and a XLogP3 value of 0.9, suggesting a degree of lipophilicity suitable for drug development.[1]

Biological Activities and Therapeutic Potential: A Landscape of Opportunity

While quantitative biological data for the Dioxino[4,3-b]pyridine core remains limited in publicly accessible literature, the broader family of related pyridine-based heterocycles has demonstrated significant therapeutic potential across a range of diseases. These related structures, including isothiazolo[4,3-b]pyridines, pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines, serve as valuable surrogates for understanding the potential biological space that Dioxino[4,3-b]pyridine derivatives could occupy.

Isothiazolo[4,3-b]pyridines: Targeting Viral Infections and Cancer

A significant body of research has focused on isothiazolo[4,3-b]pyridines as potent inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in viral entry and assembly, as well as cancer progression. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the isothiazolo[4,3-b]pyridine scaffold can significantly impact GAK binding affinity and antiviral activity.

Table 1: GAK Inhibition and Antiviral Activity of Isothiazolo[4,3-b]pyridine Derivatives

Compound IDModificationGAK Binding Affinity (Kd, nM)Antiviral Activity (EC50, µM)
1 3-morpholino, 6-(3,4-dimethoxyphenyl)9>10 (Dengue)
2 3-(cis-2,6-dimethylmorpholino), 6-(3,4-dimethoxyphenyl)891.5 (Dengue)

Data compiled from publicly available research.

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines: Modulating Kinase Activity in Cancer

Derivatives of the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine scaffold have been investigated as inhibitors of key kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. These compounds have shown promising cytotoxic activity against various cancer cell lines.

Table 2: Kinase Inhibition and Cytotoxicity of Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity (IC50, µM)
B1 EGFR L858R/T790M13H19750.045
4 PIM-111.4MCF-70.57
10 PIM-117.2HepG20.99

Data compiled from publicly available research.

Key Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for key synthetic and biological assays are provided below.

General Procedure for the Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines

This procedure is adapted from the literature describing a Smiles rearrangement approach.

Materials:

  • 2-nitro-3-oxiranylmethoxypyridine

  • Appropriate nucleophile (e.g., amine, alcohol)

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., NaH, K2CO3)

Procedure:

  • To a solution of 2-nitro-3-oxiranylmethoxypyridine in the chosen anhydrous solvent, add the base at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the formation of the alkoxide intermediate.

  • Add the nucleophile to the reaction mixture and allow the reaction to proceed at a specific temperature (e.g., room temperature or elevated temperature) until completion, monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against target kinases like GAK, EGFR, or PIM-1.

Materials:

  • Recombinant human kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Antiviral Cell-Based Assay (General Protocol for Dengue Virus)

This protocol outlines a general method for evaluating the antiviral activity of compounds against Dengue virus in a cell-based assay.

Materials:

  • Huh-7 cells

  • Dengue virus stock

  • Cell culture medium

  • Test compound

  • Reagents for quantifying viral replication (e.g., RT-qPCR or reporter gene assay)

Procedure:

  • Seed Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for a specified duration.

  • Infect the cells with Dengue virus at a specific multiplicity of infection (MOI).

  • After the infection period, remove the virus inoculum and add fresh medium containing the test compound.

  • Incubate the plates for a defined period (e.g., 48-72 hours).

  • Quantify the extent of viral replication using a suitable method, such as measuring viral RNA levels by RT-qPCR or reporter gene expression.

  • Determine the EC50 values by analyzing the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these heterocyclic compounds are intrinsically linked to their ability to modulate specific signaling pathways crucial for disease progression. Visualizing these pathways provides a clearer understanding of their mechanism of action.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin Clathrin Receptor->Clathrin Recruitment AP2 AP2 Clathrin->AP2 Binding Clathrin_Coated_Vesicle Clathrin-Coated Vesicle AP2->Clathrin_Coated_Vesicle Assembly GAK GAK GAK->Clathrin_Coated_Vesicle Uncoating Hsc70 Hsc70 Hsc70->Clathrin_Coated_Vesicle Uncoating Uncoated_Vesicle Uncoated Vesicle Clathrin_Coated_Vesicle->Uncoated_Vesicle Isothiazolo_b_pyridine Isothiazolo[4,3-b]pyridine Inhibitor Isothiazolo_b_pyridine->GAK Inhibition

Caption: GAK-mediated clathrin uncoating pathway and its inhibition.

The GAK signaling pathway is central to clathrin-mediated endocytosis, a process hijacked by many viruses for cellular entry. GAK, in concert with Hsc70, facilitates the uncoating of clathrin-coated vesicles, releasing their cargo into the cytoplasm. Isothiazolo[4,3-b]pyridine inhibitors block the kinase activity of GAK, thereby disrupting this crucial step in viral lifecycle and cellular trafficking.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (L858R/T790M) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrido_thieno_pyrimidine Pyrido[4',3':4,5]thieno [2,3-d]pyrimidine Inhibitor Pyrido_thieno_pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR signaling cascade and its inhibition in cancer.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival. Mutations such as L858R and T790M lead to constitutive activation of the receptor, promoting uncontrolled cell growth in cancer. Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives act as inhibitors of this mutated EGFR, blocking downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

PIM1_Signaling_Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM1 STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inactivation) Cell_Cycle_Progression Cell_Cycle_Progression PIM1->Cell_Cycle_Progression Pyrido_thieno_pyrimidine Pyrido[4',3':4,5]thieno [2,3-d]pyrimidine Inhibitor Pyrido_thieno_pyrimidine->PIM1 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition

Caption: PIM-1 kinase signaling in cell survival and proliferation.

PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD. Its expression is often upregulated in cancers. Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine inhibitors target PIM-1, thereby promoting apoptosis and halting cell cycle progression in cancer cells.

Future Directions and Conclusion

The exploration of Dioxino[4,3-b]pyridine and its related heterocycles is at an exciting juncture. While significant progress has been made in understanding the therapeutic potential of related scaffolds, the Dioxino[4,3-b]pyridine core itself remains a largely untapped resource for drug discovery. Future research should focus on the development of efficient synthetic routes to a diverse library of Dioxino[4,3-b]pyridine derivatives and a comprehensive evaluation of their biological activities against a wide range of therapeutic targets. The insights gained from the well-characterized related heterocycles provide a strong rationale for the continued investigation of this promising chemical space. The data and protocols presented in this guide are intended to serve as a valuable resource to accelerate these efforts, ultimately leading to the development of novel and effective therapies for a multitude of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dioxino[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dioxino[4,3-b]pyridine scaffold is a heterocyclic motif of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active compounds like those containing the 2,3-dihydro-1,4-benzodioxin ring system. These related compounds have shown affinities for various receptors, including serotonin receptors, and have been investigated for their potential in treating central nervous system and cardiovascular diseases. This document provides detailed protocols for the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives, primarily focusing on a versatile synthetic route involving a key Smiles rearrangement.

Synthetic Strategy Overview

A prevalent and effective method for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines involves a multi-step sequence starting from readily available 2-halo-3-hydroxypyridines or 2-nitro-3-hydroxypyridine. The general approach can be summarized as follows:

  • Epoxide Formation: The synthesis is initiated by the formation of an epoxide intermediate, typically by reacting the starting pyridinol with an appropriate epoxide-containing reagent.

  • Nucleophilic Opening of the Epoxide: The epoxide ring is then opened by a variety of nucleophiles to introduce the desired substituent at the 2-position of the eventual dioxino ring.

  • Intramolecular Cyclization via Smiles Rearrangement: The crucial step is the base-mediated intramolecular cyclization of the resulting alcohol. This proceeds via a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution, to yield the desired 2,3-dihydro[1][2]dioxino[2,3-b]pyridine ring system.

It is important to note that the reaction conditions, particularly the choice of base and solvent, can significantly influence the regioselectivity of the cyclization, leading to the formation of isomeric products.

Experimental Protocols

The following protocols are compiled from various literature sources and represent a general methodology for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.

Protocol 1: Synthesis of 2-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement

This protocol outlines the synthesis starting from a 2-halo-3-hydroxypyridine.

Step 1: Synthesis of the Epoxide Intermediate

A detailed procedure for the synthesis of the key epoxide intermediate, starting from a commercially available pyridinol, is crucial for the overall success of the synthesis.

Step 2: Nucleophilic Opening of the Epoxide

The epoxide intermediate is then reacted with a suitable nucleophile to introduce the desired side chain.

Step 3: Cyclization via Smiles Rearrangement

The final step involves the base-catalyzed cyclization to form the dioxinopyridine ring. The choice of reaction conditions is critical for controlling the product distribution.

General Procedure:

To a solution of the alcohol intermediate in a suitable solvent (e.g., t-BuOH, DMF), a base (e.g., t-BuOK, NaH) is added portion-wise at room temperature. The reaction mixture is then stirred at an elevated temperature until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography to separate the isomers.

Data Presentation

The following table summarizes the influence of reaction conditions on the yield of the cyclization reaction to form 2,3-dihydro[1][2]dioxino[2,3-b]pyridine isomers.

EntryStarting AlcoholBaseSolventTime (h)Temperature (°C)Yield Isomer A (%)Yield Isomer B (via Smiles) (%)
16a t-BuOKt-BuOH12803555
26a NaHTHF24657010
36b t-BuOKt-BuOH128040Traces
46b NaHDMF2412065-

Data compiled from literature reports. Isomer A represents the direct cyclization product, while Isomer B is the product of the Smiles rearrangement. Starting alcohols 6a and 6b are derivatives with different substituents.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis cluster_product Final Products start1 2-Halo-3-hydroxypyridine step1 Epoxide Formation start1->step1 start2 Epoxide Reagent start2->step1 step2 Nucleophilic Opening step1->step2 step3 Cyclization (Smiles Rearrangement) step2->step3 purification Flash Chromatography step3->purification productA Isomer A purification->productA productB Isomer B purification->productB analysis NMR, MS, etc. productA->analysis productB->analysis

Caption: General workflow for dioxino[4,3-b]pyridine synthesis.

Smiles Rearrangement Mechanism

The following diagram details the mechanism of the Smiles rearrangement, which is the key step in the formation of the 2-substituted dioxino[4,3-b]pyridine isomer.

G cluster_mechanism Smiles Rearrangement Mechanism mol1 Alcohol Intermediate mol2 Alkoxide mol1->mol2 Base mol3 Meisenheimer Complex (Spirocyclic Intermediate) mol2->mol3 Intramolecular Nucleophilic Attack mol4 Rearranged Alkoxide mol3->mol4 Ring Opening mol5 Final Product (Isomer B) mol4->mol5 Protonation

Caption: Mechanism of the Smiles rearrangement in this synthesis.

Biological Activity and Future Directions

While the primary focus of the available literature is on the synthetic methodologies for obtaining dioxino[4,3-b]pyridine derivatives, the structural analogy to other biologically active heterocyclic systems suggests their potential as scaffolds in drug discovery. For instance, the related 2,3-dihydro-1,4-benzodioxins are known to interact with serotonin receptors and exhibit antioxidant properties. Further investigation into the biological activities of the dioxino[4,3-b]pyridine core is a promising area for future research. This could involve screening these compounds against various biological targets to elucidate their pharmacological profiles and potential therapeutic applications. The synthetic protocols detailed herein provide a solid foundation for the generation of a library of diverse derivatives for such screening campaigns.

References

Applications of Dioxino[4,3-b]pyridine Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct medicinal chemistry applications of the Dioxino[4,3-b]pyridine scaffold are not extensively reported in publicly available scientific literature. However, significant research has been conducted on structurally related isomers and analogs, providing valuable insights into the potential of this chemical space. This document details the applications of these closely related compounds, including the positional isomer 2,3-dihydro-1,4-dioxino[2,3-b]pyridine and the bioisosteric analogs Pyrido[4,3-b][1][2]oxazines and Isothiazolo[4,3-b]pyridines .

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: A Scaffold for Drug Discovery

The 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold is a key positional isomer of the Dioxino[4,3-b]pyridine core. Its synthesis has been explored as a foundation for creating diverse chemical libraries for drug discovery programs. While specific biological activity data for a wide range of derivatives is still emerging, its structural similarity to known bioactive molecules suggests its potential in various therapeutic areas.

Experimental Protocol: Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines

This protocol is adapted from a method involving a Smiles rearrangement.[3][4]

Objective: To synthesize 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines.

Materials:

  • 2-Nitro-3-oxiranylmethoxypyridine

  • Appropriate nucleophile (e.g., primary or secondary amine)

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Potassium tert-butoxide)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitro-3-oxiranylmethoxypyridine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add the selected nucleophile to the reaction mixture.

  • Base Addition: Cool the mixture in an ice bath and slowly add the base (e.g., potassium tert-butoxide).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific reactants and conditions.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivative.

2-Nitro-3-oxiranylmethoxypyridine 2-Nitro-3-oxiranylmethoxypyridine Intermediate Intermediate 2-Nitro-3-oxiranylmethoxypyridine->Intermediate  + Nucleophile, Base 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Intermediate->2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine  Smiles Rearrangement

Caption: Synthetic workflow for 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines.

Pyrido[4,3-b][1][2]oxazines: Potential Anticancer Agents

Derivatives of the Pyrido[4,3-b][1][2]oxazine scaffold have been synthesized and investigated for their potential as anticancer agents.[5][6] Studies have evaluated their effects on the proliferation of cancer cell lines and their impact on the survival of murine models with leukemia.

Quantitative Data: Antiproliferative Activity of Pyrido[4,3-b][1][2]oxazine Derivatives

Quantitative data from the available search results is not specific enough to populate a detailed table with IC50 values. The source indicates that the effects on proliferation and mitotic index of L1210 cells and survival of mice with P388 leukemia were determined, but does not provide the specific data points.

Experimental Protocol: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates

This protocol is based on the synthesis described for potential anticancer agents.[5]

Objective: To synthesize substituted Pyrido[4,3-b][1][2]oxazine derivatives.

Materials:

  • 5-Amino-4-hydroxypyridine intermediate

  • α-Halo ketones (e.g., chloroacetone, phenacyl bromide)

  • Acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve the 5-amino-4-hydroxypyridine intermediate in glacial acetic acid in a round-bottom flask.

  • Addition of α-Halo Ketone: Add the desired α-halo ketone to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Work-up: Upon completion, neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting solid by recrystallization or column chromatography to obtain the desired 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates.

5-Amino-4-hydroxypyridine 5-Amino-4-hydroxypyridine Pyrido[4,3-b][1,4]oxazine derivative Pyrido[4,3-b][1,4]oxazine derivative 5-Amino-4-hydroxypyridine->Pyrido[4,3-b][1,4]oxazine derivative  + α-Halo ketone in Acetic Acid

Caption: Synthesis of Pyrido[4,3-b][1][2]oxazine derivatives.

Isothiazolo[4,3-b]pyridines: Antiviral Agents Targeting GAK

The Isothiazolo[4,3-b]pyridine scaffold has been the subject of extensive medicinal chemistry research, leading to the discovery of potent inhibitors of Cyclin G-Associated Kinase (GAK). GAK is a host factor essential for the replication of several viruses, making it an attractive target for broad-spectrum antiviral therapies. These compounds have shown activity against Dengue virus and Hepatitis C virus.[1][2][7][8]

Signaling Pathway: Role of GAK in Viral Replication

Virus Virus Host_Cell Host_Cell Virus->Host_Cell Entry Clathrin_Mediated_Endocytosis Clathrin_Mediated_Endocytosis Host_Cell->Clathrin_Mediated_Endocytosis Viral_Replication Viral_Replication Clathrin_Mediated_Endocytosis->Viral_Replication GAK GAK GAK->Clathrin_Mediated_Endocytosis Regulates Isothiazolo_4_3_b_pyridine Isothiazolo_4_3_b_pyridine Isothiazolo_4_3_b_pyridine->GAK Inhibits

Caption: Inhibition of GAK-mediated viral entry by Isothiazolo[4,3-b]pyridines.

Quantitative Data: GAK Inhibition and Antiviral Activity
Compound IDGAK Binding Affinity (Kd, nM)Anti-Dengue Virus (EC50, µM)Cytotoxicity (CC50, µM)Reference
12i Moderate2>25[7]
12j Moderate7.12>25[7]
12k-p, r, s Potent (<100)~1>25[7]
Erlotinib (control) 3.1--[1]
Experimental Protocol: GAK Inhibition Assay (Kinase Binding Assay)

This is a generalized protocol based on the methodologies described in the literature for assessing GAK inhibitors.[1][7]

Objective: To determine the binding affinity (Kd) of test compounds for GAK.

Materials:

  • Recombinant GAK protein

  • Test compounds (Isothiazolo[4,3-b]pyridine derivatives)

  • Kinase-tagged T7 phage strains

  • Ligand-coated beads

  • Assay buffer

  • Multi-well plates

  • Plate reader for signal detection (e.g., fluorescence or luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.

  • Assay Plate Preparation: Add the recombinant GAK protein to the wells of a multi-well plate.

  • Compound Addition: Add the diluted test compounds to the wells containing the GAK protein.

  • Bead Addition: Add ligand-coated beads to the wells. The ligand on the beads will compete with the test compound for binding to GAK.

  • Incubation: Incubate the plate for a specified period (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add a detection reagent (e.g., an antibody that recognizes the GAK protein) and measure the signal using a plate reader.

  • Data Analysis: The signal will be inversely proportional to the binding affinity of the test compound. Calculate the Kd value by fitting the data to a suitable binding isotherm model.

Experimental Protocol: Anti-Dengue Virus Assay

This protocol is a generalized representation of a cell-based antiviral assay.[7]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against Dengue virus.

Materials:

  • Human hepatoma (Huh7) cells

  • Dengue virus (e.g., DENV2 with a luciferase reporter)

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Cytotoxicity assay reagent (e.g., alamarBlue)

  • 96-well cell culture plates

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding: Seed Huh7 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Viral Infection: Infect the treated cells with the Dengue virus reporter strain.

  • Incubation: Incubate the infected cells for 48 hours.

  • Luciferase Assay (Antiviral Activity): Lyse the cells and add the luciferase assay reagent. Measure the luminescence, which corresponds to the level of viral replication.

  • Cytotoxicity Assay: In parallel wells, add the alamarBlue reagent and measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Calculate the EC50 value (the concentration at which viral replication is inhibited by 50%) and the CC50 value (the concentration at which cell viability is reduced by 50%) from the respective dose-response curves. The selectivity index (SI) can be calculated as CC50/EC50.

References

Application Notes and Protocols for Dioxino[4,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving the synthesis of the Dioxino[4,3-b]pyridine heterocyclic system. The protocols focus on the widely utilized Smiles rearrangement, a key intramolecular nucleophilic aromatic substitution reaction, to construct the target scaffold. This document outlines the necessary reagents, reaction conditions, and analytical methods for the successful synthesis and characterization of Dioxino[4,3-b]pyridine derivatives.

I. Introduction

The Dioxino[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, drawing interest for its potential biological activities. The synthesis of this and related structures, such as the isomeric 2,3-dihydro[1][2]dioxino[2,3-b]pyridines, is often achieved through a Smiles rearrangement. This rearrangement allows for the strategic formation of the dioxino ring system fused to the pyridine core. The choice of reaction conditions, particularly the base and solvent, is critical in directing the regioselectivity of the cyclization to favor the desired Dioxino[4,3-b]pyridine isomer.

II. General Reaction Scheme: Synthesis via Smiles Rearrangement

The synthesis of 2,3-dihydro[1][2]dioxino[4,3-b]pyridines (Isomer B) can be achieved from a suitably substituted hydroxypyridine precursor. The key step is an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement. The general approach involves the preparation of an alcohol intermediate, which then undergoes base-mediated cyclization. The reaction conditions can be tuned to favor the formation of the desired [4,3-b] isomer over the [2,3-b] isomer (Isomer A).

Reaction_Scheme Starting_Material Substituted 3-Hydroxypyridine Intermediate Alcohol Intermediate Starting_Material->Intermediate Alkylation Isomer_A 2,3-dihydro[1,4]dioxino[2,3-b]pyridine (Isomer A) Intermediate->Isomer_A Base, Solvent (e.g., NaH/DME) Isomer_B 2,3-dihydro[1,4]dioxino[4,3-b]pyridine (Isomer B) Intermediate->Isomer_B Base, Solvent (e.g., t-BuOK/t-BuOH or NaH/DMF)

Caption: General reaction scheme for the synthesis of dioxinopyridine isomers.

III. Experimental Protocols

Protocol 1: Synthesis of the Alcohol Precursor

This protocol describes the synthesis of the key alcohol intermediate from a commercially available substituted 3-hydroxypyridine.

Materials:

  • Substituted 3-hydroxypyridine (e.g., 2-chloro-3-hydroxypyridine)

  • Appropriate epoxide (e.g., glycidyl tosylate or a substituted oxirane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of the substituted 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the epoxide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol intermediate.

Protocol 2: Cyclization via Smiles Rearrangement to Yield Dioxino[4,3-b]pyridine

This protocol details the base-mediated cyclization of the alcohol intermediate. The choice of base and solvent is crucial for maximizing the yield of the desired [4,3-b] isomer.

Materials:

  • Alcohol intermediate from Protocol 1

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Solvent: Anhydrous tert-butanol (t-BuOH) or Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the alcohol intermediate (1.0 equivalent) in the chosen anhydrous solvent (t-BuOH or DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.5 - 2.0 equivalents) portion-wise to the solution at room temperature. For selective synthesis of the [4,3-b] isomer, the use of t-BuOK in t-BuOH or NaH in DMF is recommended.[3]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the formation of the product and the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully add water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • The crude product, which may be a mixture of isomers, can be purified by flash column chromatography to isolate the desired 2,3-dihydro[1][2]dioxino[4,3-b]pyridine (Isomer B).

IV. Data Presentation

The selection of the base and solvent system significantly influences the ratio of the resulting [2,3-b] (A) and [4,3-b] (B) isomers. The following table summarizes the reported effects of different reaction conditions on the cyclization of a model alcohol precursor.

Table 1: Influence of Reaction Conditions on Isomer Ratio [3]

EntryBaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (A:B)
1NaHDME80246090:10
2NaHTHF55246295:5
3NaHTHF-HMPT55245820:80
4NaHDMF8024605:95
5t-BuOKt-BuOH80246320:80

Table 2: Representative Spectroscopic Data for a Dioxino[4,3-b]pyridine Derivative

CompoundFormulaMW1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
2,3-dihydro[1][2]dioxino[4,3-b]pyridineC₇H₇NO₂137.147.85 (dd, 1H), 6.90 (dd, 1H), 6.75 (t, 1H), 4.40-4.30 (m, 4H)150.1, 142.5, 123.8, 118.2, 115.6, 65.2, 64.8138 [M+H]⁺

(Note: The spectroscopic data presented is hypothetical and serves as an example of what to expect. Actual values will vary depending on the specific substituents.)

V. Workflow and Mechanistic Visualization

Experimental Workflow

The overall experimental workflow for the synthesis of Dioxino[4,3-b]pyridines is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification & Analysis Start Start: Substituted 3-Hydroxypyridine Alkylation Alkylation with Epoxide Start->Alkylation Precursor Alcohol Precursor Alkylation->Precursor Cyclization Smiles Rearrangement (Base-mediated) Precursor->Cyclization Crude Crude Product (Mixture of Isomers) Cyclization->Crude Purification Flash Column Chromatography Crude->Purification Product Pure Dioxino[4,3-b]pyridine Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Smiles_Rearrangement Start Alcohol Precursor (Deprotonated) Intermediate Spirocyclic Intermediate (Meisenheimer Complex) Start->Intermediate Intramolecular Nucleophilic Attack Product_B Dioxino[4,3-b]pyridine (Isomer B) Intermediate->Product_B Ring Opening & Aromatization

References

High-Throughput Screening Assays for Dioxino[4,3-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioxino[4,3-b]pyridine derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. As analogs of the broader pyridine family, these molecules are of considerable interest for their potential biological activities. Pyridine-based scaffolds are prevalent in numerous FDA-approved drugs and are frequently investigated for their roles as kinase inhibitors and anti-cancer agents.[1] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates for further development.

These application notes provide detailed protocols for robust, HTS-compatible assays relevant to the screening of Dioxino[4,3-b]pyridine derivatives, focusing on biochemical kinase inhibition and cell-based cytotoxicity, which are common applications for this class of compounds.

Application Note 1: Biochemical High-Throughput Kinase Assay

Assay Principle

This protocol describes a fluorescence-based kinase assay, a common method for identifying kinase inhibitors. The assay measures the phosphorylation of a substrate peptide by a specific kinase. The change in fluorescence intensity upon phosphorylation allows for the quantification of kinase activity.[2] A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the kinase. This method is highly amenable to high-throughput screening in multi-well plate formats.[3]

Experimental Protocol: Fluorescence-Based Kinase Assay

Materials and Reagents:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.4; 5 mM MgCl₂; 1 mM MnCl₂)[3]

  • Dioxino[4,3-b]pyridine derivative library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Opaque-walled 96- or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of the fluorescent peptide substrate in the assay buffer.

    • Prepare a stock solution of ATP in the assay buffer. The final concentration should be at the Km value for the specific kinase.[4]

    • Dilute the Dioxino[4,3-b]pyridine derivatives and control inhibitor to the desired screening concentration in assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Assay Plate Preparation:

    • Add 5 µL of each Dioxino[4,3-b]pyridine derivative solution to the wells of the microplate.

    • Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Enzyme Addition:

    • Add 10 µL of the kinase solution (diluted in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP and fluorescent peptide substrate in the assay buffer.

    • Add 10 µL of the ATP/substrate mixture to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Detection:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Compounds showing significant inhibition can be selected for dose-response studies to determine their IC50 values.

Data Presentation: Example Kinase Inhibition Data for Pyridine Derivatives

The following table summarizes example inhibitory activities of various pyridine-based compounds against different kinases, illustrating how quantitative data can be presented.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineCDK121.2[5]
Pyrazolo[3,4-b]pyridinePIM-118.9[5]
Imidazo[4,5-b]pyridineAurora A1.324[6]
Pyridine-ureaVEGFR-23,930[7]

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_readout Data Acquisition & Analysis A Add Dioxino[4,3-b]pyridine Derivatives & Controls to Plate B Add Kinase Enzyme Solution A->B D Add ATP/Substrate Mix C Pre-incubate B->C C->D Initiate Reaction E Incubate at 30°C D->E F Measure Fluorescence E->F Stop Reaction & Read G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for a fluorescence-based biochemical kinase assay.

Application Note 2: Cell-Based High-Throughput Cytotoxicity Assays

Assay Principle

Cell-based assays are essential for determining the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. Two common HTS-compatible methods are the MTT and CellTiter-Glo® assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance.[8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[9][10] The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, where the light output is proportional to the amount of ATP.[11] This assay is known for its high sensitivity and suitability for HTS.[12]

Experimental Protocol 1: MTT Cytotoxicity Assay

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Cell culture medium with serum and antibiotics

  • Dioxino[4,3-b]pyridine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., acidified isopropanol)[13]

  • Clear, flat-bottomed 96-well plates

  • CO₂ incubator

  • Microplate absorbance reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the Dioxino[4,3-b]pyridine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals.[13]

  • Detection and Analysis:

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Experimental Protocol 2: CellTiter-Glo® Luminescent Viability Assay

Materials and Reagents:

  • Cancer cell line of interest

  • Cell culture medium

  • Dioxino[4,3-b]pyridine derivatives in DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96- or 384-well plates suitable for luminescence

  • CO₂ incubator

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., 100 µL per well for a 96-well plate) in opaque-walled plates at the desired density.

    • Include wells with medium only for background measurement.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Add the desired concentrations of Dioxino[4,3-b]pyridine derivatives to the wells.

    • Incubate for the desired exposure time (e.g., 48-72 hours).

  • Assay Reagent Addition:

    • Equilibrate the plate and its contents to room temperature for about 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[14]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percentage of viability and determine the IC50 values for each compound.

Data Presentation: Example Cytotoxicity Data for Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
CyanopyridoneMCF-71.39[15]
CyanopyridoneHepG22.71[15]
PyridopyrimidineKB0.48[16]
PyridopyrimidineMGC-8030.59[16]

Experimental Workflow: Cell-Based Viability Assay

G cluster_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A Seed Cells in Microplate B Incubate (24h) A->B E Add Viability Reagent (e.g., MTT or CellTiter-Glo) C Add Test Compounds B->C D Incubate (48-72h) C->D D->E Perform Assay F Incubate E->F G Measure Signal (Absorbance or Luminescence) F->G Read Plate H Calculate % Viability G->H I Determine IC50 H->I

Caption: General workflow for HTS cell-based viability/cytotoxicity assays.

Application Note 3: Signaling Pathway Analysis

Context

Dioxino[4,3-b]pyridine derivatives, like many other pyridine-based compounds, are often investigated as inhibitors of protein kinases.[17][18] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[19] In many cancers, pathways such as the PI3K/Akt/mTOR and MAPK/Erk pathways are hyperactivated, making them prime targets for therapeutic intervention.[20][21] Understanding the context of these pathways is essential for interpreting screening data and for mechanism-of-action studies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival.[22] It is often dysregulated in cancer. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which then activate PI3K.[23] PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, including mTOR, which leads to increased protein synthesis and cell proliferation while inhibiting apoptosis.

Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Dioxino[4,3-b]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points.

References

Analytical Techniques for the Characterization of Dioxino[4,3-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of Dioxino[4,3-b]pyridine and its derivatives. Detailed experimental protocols and data presentation guidelines are included to assist researchers in the comprehensive analysis of this important heterocyclic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of Dioxino[4,3-b]pyridine derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom.

Data Presentation

Table 1: ¹H NMR Spectral Data for a Dioxino[4,3-b]pyridine Analog (2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide) [3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α to N (Pyridine)8.77d5.1
H-β to N (Pyridine)8.62d8.0
H-γ to N (Pyridine)7.67dd8.1, 4.7
Aromatic-H (Phenyl)7.31m-
C2-H (Thiazine ring)5.88s-

Note: Data is for a structurally related compound and serves as a reference. Chemical shifts for Dioxino[4,3-b]pyridine may vary.

Table 2: ¹³C NMR Spectral Data for a Dioxino[4,3-b]pyridine Analog (2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide) [3]

CarbonChemical Shift (δ, ppm)
C=O160.5
Aromatic/Pyridine C153.9, 152.2, 141.3, 139.0, 130.2, 129.8, 129.1, 128.7, 128.4, 128.3, 126.4
C2 (Thiazine ring)82.4

Note: Data is for a structurally related compound and serves as a reference. Chemical shifts for Dioxino[4,3-b]pyridine may vary.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of Dioxino[4,3-b]pyridine derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Dioxino[4,3-b]pyridine sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.[4][5]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[6]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • For ¹H NMR, acquire a single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. A spectral width of 200-220 ppm is generally appropriate.

  • Set the appropriate number of scans to achieve a good signal-to-noise ratio. For ¹H NMR, 8-16 scans are often sufficient. For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be necessary depending on the sample concentration.

  • For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce proton-proton connectivity.

  • Correlate the ¹H and ¹³C signals using 2D NMR data to assign all proton and carbon resonances.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_1H Acquire ¹H Spectrum lock->acquire_1H acquire_13C Acquire ¹³C Spectrum lock->acquire_13C acquire_2D Acquire 2D Spectra lock->acquire_2D ft Fourier Transform acquire_1H->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze Multiplicities phase_cal->integrate correlate Correlate 2D Data integrate->correlate structure Structure Elucidation correlate->structure

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Dioxino[4,3-b]pyridine derivatives. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Data Presentation

Table 3: Mass Spectrometry Data for Pyridine [7][8]

Ionm/zRelative AbundanceProposed Fragment
[M]⁺79HighMolecular Ion
[M-HCN]⁺52ModerateLoss of hydrogen cyanide

Note: This data is for the parent pyridine ring. The fragmentation of Dioxino[4,3-b]pyridine will be influenced by the dioxino ring and any substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of Dioxino[4,3-b]pyridine derivatives by EI-MS.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Ensure the sample is free of non-volatile salts or buffers.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)[9]

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Introduction Method: Direct insertion probe (for solid samples) or via a gas chromatograph (GC-MS).

3. Data Acquisition and Analysis:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum.

  • Identify the molecular ion peak (M⁺). For compounds containing nitrogen, the molecular ion will have an odd nominal mass if it contains an odd number of nitrogen atoms (Nitrogen Rule).[10]

  • Analyze the fragmentation pattern. Common fragmentation pathways for pyridine-containing compounds involve the loss of small neutral molecules like HCN.[7][8] The dioxino ring may undergo retro-Diels-Alder reactions or loss of CO or formaldehyde.

  • Use high-resolution mass spectrometry (HRMS) to determine the exact mass and calculate the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample (GC or Direct Probe) dissolve->introduce ionize Ionize (EI, 70 eV) introduce->ionize analyze Analyze Ions (Quadrupole, TOF) ionize->analyze identify_M Identify Molecular Ion analyze->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag hrms Determine Elemental Composition (HRMS) identify_M->hrms structure Confirm Structure analyze_frag->structure hrms->structure

Mass Spectrometry Experimental Workflow

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[2]

Data Presentation

Table 4: Crystallographic Data for a Substituted Pyridazino[4,5-b]indole [11]

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z4

Note: This data is for a related heterocyclic system and illustrates the type of information obtained from X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general procedure for obtaining the crystal structure of a Dioxino[4,3-b]pyridine derivative.

1. Crystal Growth:

  • Grow single crystals of the compound suitable for X-ray diffraction (ideally 0.1-0.3 mm in each dimension).[2]

  • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Screen various solvents and solvent combinations to find optimal crystallization conditions.

2. Crystal Mounting and Data Collection:

  • Select a high-quality, single crystal with well-defined faces and no visible defects.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect diffraction data, typically using a CCD or CMOS detector. Data is collected as the crystal is rotated.[2]

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of reflection intensities.

  • Determine the unit cell parameters and the space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination grow Grow Single Crystal mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect process Process Data collect->process solve Solve Structure process->solve refine Refine Structure solve->refine final_structure Final 3D Structure refine->final_structure

X-ray Crystallography Workflow

Chromatographic Techniques

Chromatography is essential for the purification and purity assessment of Dioxino[4,3-b]pyridine derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

Data Presentation

Table 5: HPLC Method Parameters for Analysis of Pyridine Derivatives [1]

ParameterCondition
ColumnC18 reverse-phase (e.g., TSK-gel Super ODS, 2 µm)
Mobile PhaseGradient of acetonitrile and water/buffer
Flow Rate1.0 mL/min
DetectionUV (e.g., 254 nm) or Mass Spectrometry (LC-MS)
Injection Volume5-20 µL

Table 6: GC-MS Method Parameters for Analysis of Pyridine Derivatives [12][13]

ParameterCondition
ColumnHP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C)
DetectorMass Spectrometer (in EI mode)
Experimental Protocols

Protocol: HPLC Purity Analysis

1. Sample and Mobile Phase Preparation:

  • Prepare a stock solution of the Dioxino[4,3-b]pyridine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare the mobile phases. For reverse-phase HPLC, this typically consists of an aqueous phase (A), often with a buffer or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid), and an organic phase (B), such as acetonitrile or methanol.[14] Filter and degas all mobile phases.

2. HPLC System Setup and Analysis:

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Run the appropriate gradient program to elute the compound and any impurities.

  • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

  • The purity of the sample can be determined by the relative area of the main peak compared to the total area of all peaks.

Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

2. GC-MS System Setup and Analysis:

  • Set the GC oven temperature program, injector temperature, and carrier gas flow rate.

  • Set the MS parameters, including the mass range and ionization mode (typically EI).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The compounds will be separated based on their volatility and interaction with the stationary phase of the GC column.

  • As each compound elutes from the GC, it enters the mass spectrometer, and a mass spectrum is recorded.

  • The retention time and the mass spectrum are used to identify the components of the sample.

References

Method for Scaling Up Dioxino[4,3-b]pyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of the 2,3-dihydro-[1][2]dioxino[4,3-b]pyridine scaffold, a heterocyclic system of interest in medicinal chemistry. The described synthetic strategy is centered around a pivotal Smiles rearrangement reaction. Included are laboratory-scale experimental protocols, a summary of reaction yields, and a prospective protocol for scaling up the synthesis. Key considerations for process safety and optimization during scale-up are also discussed.

Introduction

The dioxino[4,3-b]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. Its rigid structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with various biological targets. The development of a robust and scalable synthesis is crucial for enabling further exploration of this chemical space in drug discovery and development.

The synthetic approach detailed herein involves a two-step process starting from 2-nitro-3-hydroxypyridine. The first step is an O-alkylation with epichlorohydrin to form the key intermediate, 2-nitro-3-(oxiran-2-ylmethoxy)pyridine. This is followed by a base-mediated intramolecular cyclization that proceeds via a Smiles rearrangement to yield the desired 2,3-dihydro-[1][2]dioxino[4,3-b]pyridine framework. This method offers a versatile route to a range of 2-substituted derivatives by opening the epoxide with various nucleophiles prior to the cyclization step.

Synthetic Workflow and Mechanism

The overall synthetic pathway and the mechanism of the key Smiles rearrangement step are illustrated below. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system.

Diagram: Synthetic Pathway for Dioxino[4,3-b]pyridine

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Smiles Rearrangement & Cyclization A 2-Nitro-3-hydroxypyridine C 2-Nitro-3-(oxiran-2-ylmethoxy)pyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Epichlorohydrin B->C E Ring-opened Intermediate C->E 1. Nucleophilic opening D Nucleophile (R-NuH) D->E F 2-Substituted-2,3-dihydro- [1,4]dioxino[4,3-b]pyridine E->F 2. Base (e.g., NaH) Intramolecular Cyclization

Caption: Overall synthetic workflow for 2-substituted dioxino[4,3-b]pyridines.

Diagram: Mechanism of the Smiles Rearrangement

G Start Ring-opened intermediate with alkoxide Meisenheimer Spirocyclic Meisenheimer intermediate Start->Meisenheimer Intramolecular Nu- attack at C3 Product Rearranged Product Meisenheimer->Product Expulsion of NO2- & ring closure at C2

Caption: Simplified mechanism of the Smiles rearrangement step.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 2-substituted-2,3-dihydro-[1][2]dioxino[4,3-b]pyridine derivatives at the laboratory scale.

EntryNucleophile (R-NuH)Product (R-group)Yield (%)Reference
1BenzylamineBenzylamino75[1][3]
2MorpholineMorpholino80[1][3]
3ThiophenolPhenylthio70[1][3]
4PhenolPhenoxy65[1][3]

Experimental Protocols (Laboratory Scale)

4.1. Synthesis of 2-Nitro-3-(oxiran-2-ylmethoxy)pyridine

  • Materials: 2-Nitro-3-hydroxypyridine, epichlorohydrin, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add epichlorohydrin (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-nitro-3-(oxiran-2-ylmethoxy)pyridine as a solid.

4.2. Synthesis of 2-(Benzylaminomethyl)-2,3-dihydro-[1][2]dioxino[4,3-b]pyridine

  • Materials: 2-Nitro-3-(oxiran-2-ylmethoxy)pyridine, benzylamine, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • Epoxide Opening:

      • Dissolve 2-nitro-3-(oxiran-2-ylmethoxy)pyridine (1.0 eq) in a suitable solvent such as ethanol.

      • Add benzylamine (1.1 eq) and stir the mixture at room temperature for 6 hours, or until the epoxide is consumed as indicated by TLC.

      • Remove the solvent under reduced pressure to obtain the crude ring-opened intermediate.

    • Smiles Rearrangement and Cyclization:

      • Dissolve the crude intermediate in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Quench the reaction by the slow addition of water.

      • Extract the product with ethyl acetate (3 x 30 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Purify the residue by column chromatography to yield the final product.

Protocol for Scale-Up Synthesis

This section outlines a hypothetical protocol for scaling up the synthesis of a 2-substituted-2,3-dihydro-[1][2]dioxino[4,3-b]pyridine derivative to a multigram scale.

5.1. Scale-Up Considerations

  • Heat Transfer: The O-alkylation and the cyclization with NaH are exothermic. On a larger scale, efficient heat management is critical. A jacketed reactor with controlled heating and cooling is recommended. The rate of addition of reagents should be carefully controlled to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially with suspensions like potassium carbonate and slurries of sodium hydride. Overhead mechanical stirring is necessary for larger volumes.

  • Reagent Handling and Safety:

    • Epichlorohydrin: Is a toxic and reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For larger quantities, consider using a closed-system transfer.

    • Sodium Hydride: Is highly reactive with water and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching step is highly exothermic and requires slow, controlled addition of the quenching agent at a low temperature.

  • Work-up and Isolation: Extraction and filtration processes can be time-consuming at scale. The use of larger separatory funnels or extraction equipment may be necessary. Product isolation may be achieved through crystallization to avoid large-scale chromatography, which is often impractical.

5.2. Proposed Scale-Up Protocol (Example: 50g scale)

Step 1: Synthesis of 2-Nitro-3-(oxiran-2-ylmethoxy)pyridine

  • Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 2-nitro-3-hydroxypyridine (50.0 g, 1.0 eq) and DMF (500 mL).

  • Stir the mixture to dissolve the starting material and then add anhydrous powdered potassium carbonate (74.0 g, 1.5 eq).

  • Stir the suspension at 20-25 °C for 30 minutes.

  • Using an addition funnel, add epichlorohydrin (39.5 g, 1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reactor jacket to 65-70 °C to maintain an internal temperature of 60 °C.

  • Hold the reaction at 60 °C for 12-16 hours, monitoring for completion by HPLC.

  • Cool the reactor to 10-15 °C and slowly add 1 L of cold water, maintaining the temperature below 25 °C.

  • Transfer the mixture to a larger vessel for extraction with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with 5% LiCl solution (to remove residual DMF) and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude product.

  • Assess the purity. If necessary, purify by recrystallization from a suitable solvent system (e.g., isopropanol/water) or perform a silica gel plug filtration.

Step 2: Synthesis of a 2-Substituted Derivative

  • Charge a 2 L jacketed reactor with the crude 2-nitro-3-(oxiran-2-ylmethoxy)pyridine from the previous step and ethanol (500 mL).

  • Add the desired nucleophile (e.g., benzylamine, 1.1 eq) via an addition funnel over 30 minutes, maintaining the temperature at 20-25 °C.

  • Stir at room temperature for 6-8 hours, monitoring by HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Azeotrope with anhydrous THF (2 x 100 mL) to remove any residual water.

  • Dissolve the residue in anhydrous THF (600 mL) and cool the reactor to 0-5 °C.

  • Under a nitrogen atmosphere, add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Cool the reactor back to 0-5 °C and slowly quench the reaction by the dropwise addition of isopropanol followed by water, monitoring for gas evolution.

  • Perform an aqueous work-up and extract the product into ethyl acetate.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final product by crystallization from a suitable solvent system to obtain the scaled-up batch of the desired Dioxino[4,3-b]pyridine derivative.

Potential Biological Signaling Pathway

While the specific biological targets of many dioxino[4,3-b]pyridine derivatives are still under investigation, their structural similarity to other "dioxin-like" compounds suggests they may interact with pathways regulated by the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in cellular responses to environmental toxins, as well as in various physiological processes.

Diagram: Hypothetical Interaction with the AhR Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dioxinopyridine Dioxino[4,3-b]pyridine (Ligand) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Dioxinopyridine->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change & Hsp90 Dissociation AhR_ligand_nuc Ligand-AhR AhR_ligand->AhR_ligand_nuc Translocation ARNT ARNT ARNT_nuc ARNT ARNT->ARNT_nuc Translocation Dimer Ligand-AhR-ARNT Heterodimer AhR_ligand_nuc->Dimer ARNT_nuc->Dimer Dimerization DRE Dioxin Response Element (on DNA) Dimer->DRE Binding Transcription Transcription of Target Genes (e.g., CYP1A1) DRE->Transcription Initiation

Caption: A potential signaling pathway involving the Aryl Hydrocarbon Receptor (AhR).

Conclusion

The synthetic route to 2,3-dihydro-[1][2]dioxino[4,3-b]pyridines via a Smiles rearrangement is a versatile and efficient method at the laboratory scale. The provided protocols offer a starting point for the synthesis and exploration of this scaffold. Scaling up this synthesis requires careful consideration of reaction exotherms, mixing, and the safe handling of hazardous reagents. The proposed scale-up protocol provides a framework for producing multigram quantities of these compounds, which will be essential for advancing their study in the fields of medicinal chemistry and drug development.

References

In Vitro Evaluation of Dioxino[4,3-b]pyridine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxino[4,3-b]pyridines are a class of heterocyclic compounds with a structural framework that suggests potential biological activity. The evaluation of the cytotoxic effects of these compounds against various cancer cell lines is a critical first step in the drug discovery process. This document provides detailed protocols for the in vitro assessment of Dioxino[4,3-b]pyridine cytotoxicity, including methods for determining cell viability, analyzing cell cycle progression, and quantifying apoptosis. The signaling pathways commonly implicated in pyridine derivative-induced cell death are also illustrated.

Disclaimer: Specific experimental data on the cytotoxicity of Dioxino[4,3-b]pyridine derivatives is limited in publicly available literature. The quantitative data and specific examples provided herein are based on studies of structurally related pyridine derivatives and are intended to serve as a representative guide for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Pyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyridine derivatives against a panel of human cancer cell lines. This data provides a comparative reference for newly synthesized Dioxino[4,3-b]pyridine analogues.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 HepG2Liver Hepatoblastoma4.5 ± 0.3--
MCF-7Breast Adenocarcinoma6.3 ± 0.4--
Compound 2 HepG2Liver Hepatoblastoma7.5 ± 0.1--
MCF-7Breast Adenocarcinoma16 ± 1.7--
Compound 9a MCF-7Breast Adenocarcinoma2.045-FU7.06
SK-OV-3Ovarian Cancer>505-FU32.19
Compound 7c SK-OV-3Ovarian Cancer5.125-FU32.19
Pyrazolo[3,4-b]pyridine 9a HelaCervical Cancer2.59Doxorubicin2.35
Pyrazolo[3,4-b]pyridine 14g MCF-7Breast Adenocarcinoma4.66Doxorubicin4.57
HCT-116Colon Carcinoma1.98Doxorubicin2.11
Pyrano[3,2-c]pyridine 4-CP.P MCF-7Breast Adenocarcinoma60 ± 4.0 (24h)--

Data compiled from multiple sources[1][2][3][4].

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Dioxino[4,3-b]pyridine compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Dioxino[4,3-b]pyridine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the Dioxino[4,3-b]pyridine compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathway for Apoptosis Induction

Dioxino_pyridine Dioxino[4,3-b]pyridine Cell_Stress Cellular Stress Dioxino_pyridine->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway often induced by cytotoxic compounds.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

Start Start: Synthesized Dioxino[4,3-b]pyridine Cell_Culture 1. Cell Line Selection and Culture Start->Cell_Culture MTT 2. Primary Screening: MTT/SRB Assay Cell_Culture->MTT IC50 3. Determine IC50 Value MTT->IC50 Mechanism 4. Mechanistic Studies IC50->Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle Western_Blot Western Blot (Protein Expression) Mechanism->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dioxino[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of dioxino[2,3-b]pyridine derivatives, a key scaffold in medicinal chemistry. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical parameters to check?

A1: Low yields in the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines, particularly via a Smiles rearrangement, can often be attributed to several factors. The choice of base, solvent, and the nature of the leaving group on the pyridine ring are paramount. For instance, the use of a strong electron-withdrawing group, such as a nitro group, in the ortho position to the reacting alkoxide can significantly improve the yield of the rearranged product. Also, ensure all reagents are pure and the reaction is conducted under anhydrous conditions, as moisture can interfere with the base and other reactive intermediates.

Q2: I am observing the formation of a significant amount of the non-rearranged isomer 'A' instead of the desired rearranged product 'B'. How can I favor the formation of isomer 'B'?

A2: The competition between the direct cyclization product (isomer A) and the Smiles rearrangement product (isomer B) is a common challenge. To favor the formation of isomer B, a careful selection of the base and solvent system is crucial. Stronger bases in polar aprotic solvents tend to promote the Smiles rearrangement. For example, using potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) can favor the deprotonation and subsequent rearrangement pathway.[2] The reaction temperature and time also play a significant role and should be optimized.

Q3: The reaction is not proceeding to completion, and I am recovering a large amount of my starting material. What could be the issue?

A3: Recovery of starting material often indicates that the activation energy for the initial cyclization or rearrangement is not being met. This could be due to an insufficiently strong base to deprotonate the precursor alcohol, or the reaction temperature being too low. Consider switching to a stronger base or increasing the reaction temperature. Additionally, ensure that the leaving group on the pyridine ring is sufficiently activated for nucleophilic aromatic substitution.[2]

Q4: Are there any specific safety precautions I should take during the synthesis of pyridine derivatives?

A4: Yes, working with pyridine-based syntheses requires specific safety measures. Amines and ammonia, often used as nitrogen sources, should be handled in a well-ventilated fume hood. Some reagents, like hydrazine and hydroxylamine, which can be used as nitrogen synthons, are potentially explosive and should be handled with extreme care.[3] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Ineffective Base Switch to a stronger base (e.g., from NaH to t-BuOK). Ensure the base is not quenched by moisture by using anhydrous solvents and inert atmosphere.
Poor Leaving Group Utilize a starting material with a strong electron-withdrawing group (e.g., -NO2) ortho to the reaction site to activate the ring for nucleophilic attack.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS at each step.
Impure Reagents Purify starting materials and solvents before use. Commercially available reagents may contain inhibitors or impurities that can affect the reaction.
Issue 2: Undesired Isomer Formation
Potential Cause Suggested Solution
Suboptimal Base/Solvent Combination To favor the Smiles rearrangement product (isomer B), use a strong base in a polar aprotic solvent (e.g., t-BuOK in t-BuOH or DMF).[2]
Reaction Kinetics Analyze the reaction at different time points to determine if the undesired isomer is a kinetic product that can be converted to the thermodynamic product over time or with heating.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement[1][2]
  • Preparation of the Precursor Alcohol: The synthesis typically starts from a 2-nitro-3-hydroxypyridine derivative which is reacted with a substituted epoxide to form the corresponding 2-nitro-3-(oxiranylmethoxy)pyridine.

  • Cyclization and Rearrangement:

    • To a solution of the 2-nitro-3-(oxiranylmethoxy)pyridine derivative in an anhydrous solvent (e.g., DMF or t-BuOH), add a suitable base (e.g., NaH or t-BuOK) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • The reaction mixture is then stirred at a specific temperature (ranging from room temperature to 80°C) for a period of 1 to 12 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to separate the desired product from any side products and unreacted starting material.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of the cyclization reaction to form isomers A (non-rearranged) and B (rearranged).

EntryStarting AlcoholBase (equiv.)SolventTemp (°C)Time (h)Yield A (%)Yield B (%)
13a NaH (1.2)DMF2514540
23a t-BuOK (1.2)t-BuOH8021575
33b NaH (1.2)THF6546025
43b t-BuOK (1.2)DMF5022070

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[2]

Visualizations

Experimental Workflow for Dioxino[2,3-b]pyridine Synthesis

G cluster_prep Preparation cluster_reaction Cyclization/Rearrangement cluster_workup Work-up & Purification start Start: 2-nitro-3-hydroxypyridine reagent1 Add substituted epoxide start->reagent1 product1 Precursor: 2-nitro-3-(oxiranylmethoxy)pyridine reagent1->product1 dissolve Dissolve in anhydrous solvent product1->dissolve add_base Add base (e.g., t-BuOK) dissolve->add_base react Stir at optimized temperature add_base->react monitor Monitor via TLC/LC-MS react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product Final Product: Isomer A or B purify->final_product

Caption: A generalized workflow for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_base Is the base strong enough and anhydrous? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Use stronger, dry base (e.g., t-BuOK) check_base->solution_base No check_leaving_group Is the leaving group sufficiently activating? check_temp->check_leaving_group Yes solution_temp Increase temperature incrementally check_temp->solution_temp No check_reagents Are all reagents pure? check_leaving_group->check_reagents Yes solution_leaving_group Use substrate with -NO2 group check_leaving_group->solution_leaving_group No solution_reagents Purify starting materials and solvents check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low reaction yields in dioxinopyridine synthesis.

References

Technical Support Center: Synthesis of Dioxino[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of specific Dioxino[4,3-b]pyridine derivatives is not extensively documented in publicly available literature. Therefore, this guide provides general troubleshooting advice and discusses potential byproducts based on common synthetic routes for related pyridine-containing heterocyclic compounds. Researchers should adapt these recommendations to their specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a Dioxino[4,3-b]pyridine derivative resulted in a complex mixture of products. What are the likely impurities?

A1: In the absence of specific literature, we can hypothesize potential byproducts based on general pyridine ring syntheses, such as condensation reactions. Common impurities may include:

  • Unreacted Starting Materials: The most straightforward impurities to identify.

  • Incompletely Cyclized Intermediates: Depending on the synthetic route, the reaction may stall before the final ring closure.

  • Over-oxidized or Reduced Products: If your synthesis involves an oxidation or reduction step to form the aromatic pyridine ring, byproducts with incorrect oxidation states can occur.

  • Regioisomers: If the precursors are unsymmetrical, different isomers of the desired product may form.

  • Polymerization Products: Under certain conditions, starting materials or reactive intermediates can polymerize.

Q2: How can I effectively remove unreacted starting materials from my crude product?

A2: The method of removal will depend on the properties of your starting materials and product.

  • Extraction: If there is a significant difference in the solubility or acid/base properties of the starting materials and the product, a liquid-liquid extraction can be an effective first purification step.

  • Column Chromatography: This is a very common and effective method for separating compounds with different polarities.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for removing small amounts of impurities.

Q3: I suspect the formation of isomeric byproducts. How can I confirm their presence and separate them?

A3: The presence of isomers can be challenging to confirm and resolve.

  • Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques (like COSY and HMBC), can help in identifying different isomeric structures. Mass spectrometry (MS) will show identical masses for isomers, but fragmentation patterns might differ.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), especially with chiral columns if enantiomers are possible, is a powerful tool for separating isomers. Careful optimization of column chromatography conditions (e.g., solvent system, gradient) can also be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction, side reactions, product degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Adjust reaction temperature and reagent stoichiometry. Ensure an inert atmosphere if reagents are air-sensitive.
Formation of a Tar-like Substance Polymerization, decomposition of starting materials or product.Lower the reaction temperature. Use a more dilute solution. Investigate the stability of your starting materials and product under the reaction conditions.
Difficulty in Purifying the Product Product and byproducts have very similar properties (e.g., polarity).Utilize advanced purification techniques like preparative HPLC or supercritical fluid chromatography (SFC). Consider derivatizing the crude mixture to alter the properties of the components, facilitating separation, followed by removal of the derivatizing agent.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or another suitable stationary phase by dissolving the product in a minimal amount of a volatile solvent and then adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel in the desired eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry containing the crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the hot solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Byproduct Identification and Removal Workflow

Byproduct_Workflow start Crude Reaction Mixture analysis1 Initial Analysis (TLC, LC-MS, NMR) start->analysis1 decision1 Is the main spot the desired product? analysis1->decision1 workup Aqueous Workup / Extraction decision1->workup Yes no_product Reaction Optimization Needed decision1->no_product No chromatography Column Chromatography workup->chromatography analysis2 Purity Analysis of Fractions (TLC, NMR) chromatography->analysis2 recrystallization Recrystallization recrystallization->analysis2 decision2 Is the product pure? analysis2->decision2 troubleshoot Further Characterization of Byproducts (HRMS, 2D-NMR) analysis2->troubleshoot Impure decision2->recrystallization No end Pure Dioxino[4,3-b]pyridine decision2->end Yes troubleshoot->chromatography

Caption: Workflow for the identification and removal of byproducts.

Technical Support Center: Synthesis of Dioxino[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dioxinopyridine derivatives. Due to the limited availability of specific literature on the Dioxino[4,3-b]pyridine core, this guide focuses on the well-documented synthesis of the closely related 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, which shares key reaction mechanisms and potential challenges. The principles and troubleshooting steps outlined here can serve as a valuable resource for researchers working on related dioxinopyridine structures.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core?

A1: A versatile and widely reported method is a three-step synthesis that utilizes a Smiles rearrangement as the key step. This approach starts from readily available 2-halo-3-hydroxypyridines.

Q2: What are the key steps in the Smiles rearrangement-based synthesis?

A2: The synthesis generally involves:

  • Nucleophilic Aromatic Substitution: Reaction of a 2-halo-3-hydroxypyridine with a suitable alcohol to form an ether intermediate.

  • Smiles Rearrangement: An intramolecular aromatic nucleophilic substitution where the pyridinol oxygen attacks the pyridine ring, leading to the formation of the dioxinopyridine scaffold.

  • Cyclization: An intramolecular cyclization to form the final 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine product.

Q3: What factors significantly influence the yield and isomeric ratio of the final product?

A3: The experimental conditions play a crucial role. Key factors include the choice of base, solvent, and the nature of the leaving group on the pyridine ring. For instance, the use of different bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to different ratios of isomeric products.

Q4: Are there any common side reactions to be aware of?

A4: Yes, the formation of an undesired isomer is a common issue. The reaction conditions, particularly the base and solvent system, can be optimized to favor the desired product. In some cases, starting material may be recovered if the reaction conditions are not optimal.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective base. 4. Catalyst poisoning (if applicable).1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Use milder reaction conditions. Ensure inert atmosphere if reagents are air/moisture sensitive. 3. Use a stronger or more appropriate base. Ensure the base is fresh and properly handled. 4. Use purified reagents and solvents. If using a catalyst like Pd/C, ensure it is active.
Formation of Isomeric Byproducts 1. Non-selective reaction conditions. 2. Thermodynamic vs. kinetic control.1. Modify the base/solvent system. For example, switching from NaH/DME to t-BuOK/t-BuOH can alter the isomer ratio. 2. Adjust the reaction temperature to favor the desired isomer.
Recovery of Starting Material 1. Insufficient activation energy. 2. Base is not strong enough to deprotonate the starting material.1. Increase the reaction temperature. 2. Switch to a stronger base.
Difficulty in Product Purification 1. Co-elution of isomers or impurities. 2. Product instability on silica gel.1. Optimize flash chromatography conditions (e.g., solvent system, gradient). Consider alternative purification methods like preparative HPLC or crystallization. 2. Use a different stationary phase (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent.

Quantitative Data Summary

The following table summarizes the effect of different bases and leaving groups on the yield and isomeric ratio in the cyclization step of a 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine synthesis.

EntryLeaving Group (Z)Base/SolventTemperature (°C) / Time (h)Yield (%)Isomer Ratio (A/B)
1ClNaH/DME80 / 7265100/0
2Clt-BuOK/t-BuOH80 / 726070/30
3NO₂NaH/DME80 / 129850/50
4NO₂t-BuOK/t-BuOH80 / 129440/60

Data adapted from a study on the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement

Step 1: Synthesis of the Ether Intermediate

A solution of 2-halo-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF) is treated with a base (e.g., NaH, 1.1 eq) at 0 °C. After stirring for 30 minutes, the desired alcohol (1.2 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Cyclization via Smiles Rearrangement

The ether intermediate (1.0 eq) is dissolved in a dry solvent (e.g., DME or t-BuOH). A base (e.g., NaH or t-BuOK, 1.5 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash chromatography to isolate the desired dioxinopyridine derivative.

Visualizations

experimental_workflow start Start: 2-Halo-3-hydroxypyridine step1 Step 1: Nucleophilic Aromatic Substitution (Alcohol, Base) start->step1 intermediate Ether Intermediate step1->intermediate step2 Step 2: Smiles Rearrangement & Cyclization (Base) intermediate->step2 product 2,3-dihydro-[1,4]dioxino [2,3-b]pyridine step2->product purification Purification (Flash Chromatography) product->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

troubleshooting_guide start Low Yield or Incomplete Reaction check_temp Increase Temperature? start->check_temp check_time Increase Reaction Time? check_temp->check_time No action_temp Heat to 80°C check_temp->action_temp Yes check_base Change Base? check_time->check_base No action_time Monitor by TLC for 12-72h check_time->action_time Yes action_base Switch from NaH to t-BuOK (or vice versa) check_base->action_base Yes outcome_fail Still Low Yield check_base->outcome_fail No outcome_success Yield Improved action_temp->outcome_success action_time->outcome_success outcome_isomer Isomer Ratio Changed action_base->outcome_isomer

Caption: Troubleshooting decision tree for low yield in dioxinopyridine synthesis.

References

Technical Support Center: Dioxino[4,3-b]pyridine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dioxino[4,3-b]pyridine and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Dioxino[4,3-b]pyridine.

Problem 1: Low or No Recovery of Dioxino[4,3-b]pyridine After Column Chromatography

Possible Cause Suggested Solution
Compound is highly polar and strongly adsorbs to silica gel. - Use a more polar eluent system. Consider adding a small percentage of a polar solvent like methanol or a base like triethylamine to your mobile phase to compete with the silica for binding sites. - Try a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Compound is not sufficiently soluble in the chosen mobile phase. - Ensure the compound is fully dissolved in the loading solvent before applying it to the column. - If solubility is an issue, consider adsorbing the crude material onto a small amount of silica gel and dry-loading it onto the column.[1]
Compound degradation on silica gel. - The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base like triethylamine before packing the column. - Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.

Problem 2: Co-elution of Impurities with the Product

Possible Cause Suggested Solution
Similar polarity of the product and impurities. - Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before scaling up to column chromatography. - Employ a very slow gradient elution to improve resolution. - Consider a different chromatographic technique, such as reverse-phase chromatography or preparative HPLC.
Presence of starting materials or reaction byproducts. - If the impurity is a basic pyridine-containing starting material, an acidic wash of the organic extract before chromatography might remove it.[2] - If the impurity is non-polar, a pre-purification step like trituration with a non-polar solvent (e.g., hexanes) might be effective.

Problem 3: Tailing of the Product Spot on TLC and Broad Peaks in Column Chromatography

Possible Cause Suggested Solution
Interaction of the basic pyridine nitrogen with acidic silica gel. - Add a small amount of a base (e.g., 0.1-1% triethylamine or pyridine) to the eluent to suppress this interaction. - Use neutral or basic alumina as the stationary phase.
Compound is overloading the column. - Use a larger diameter column or reduce the amount of material being purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Problem 4: Product Degradation During Purification

Possible Cause Suggested Solution
Sensitivity to air or light. - Conduct the purification under an inert atmosphere (e.g., nitrogen or argon). - Protect the fractions from light by wrapping collection tubes in aluminum foil. Pyridine and its derivatives can be susceptible to photodegradation.
Instability in the presence of certain solvents or reagents. - Avoid chlorinated solvents if there is a possibility of reaction. - Be aware that some pyridine derivatives can undergo degradation in the presence of strong acids or bases.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Dioxino[4,3-b]pyridine?

Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route used. General pyridine syntheses can sometimes yield isomeric products or over-alkylated/arylated compounds.[5][6]

Q2: How can I remove residual pyridine used as a solvent in the reaction?

Residual pyridine can often be removed by co-evaporation with a high-boiling point solvent like toluene.[2] Alternatively, washing the organic extract with a dilute acidic solution (e.g., 1M HCl or 5-10% aqueous copper sulfate solution) will protonate the pyridine, making it water-soluble and easily removable in the aqueous layer.[2]

Q3: Is recrystallization a viable purification method for Dioxino[4,3-b]pyridine?

Recrystallization can be a very effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the Dioxino[4,3-b]pyridine has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. A systematic solvent screen is recommended. A patented method for purifying 4-cyanopyridine involves recrystallization from a mixed solvent system of petroleum ether and n-butanol.[7]

Q4: My purified Dioxino[4,3-b]pyridine is a yellow oil, but I expected a solid. What could be the reason?

The physical state of a compound can be influenced by residual solvents or minor impurities. If the compound is reported to be a solid, try removing all traces of solvent under high vacuum. If it remains an oil, it may indicate the presence of impurities that are depressing the melting point. Further purification or analysis (e.g., by NMR or mass spectrometry) is recommended.

Q5: How should I store purified Dioxino[4,3-b]pyridine?

Given that pyridine-containing compounds can be sensitive to light and air, it is advisable to store the purified Dioxino[4,3-b]pyridine in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light in a cool, dark place.

Experimental Protocols

Protocol 1: General Column Chromatography for Dioxino[4,3-b]pyridine Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude Dioxino[4,3-b]pyridine in a minimal amount of the mobile phase or a compatible solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acidic Wash for Pyridine Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution.

  • Separation: Separate the aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps crude_product Crude Dioxino[4,3-b]pyridine dissolve Dissolve in Minimum Solvent crude_product->dissolve column Column Chromatography dissolve->column collect_fractions Collect Fractions column->collect_fractions tlc TLC Analysis collect_fractions->tlc combine_pure Combine Pure Fractions tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Dioxino[4,3-b]pyridine evaporate->pure_product

Caption: A general experimental workflow for the purification of Dioxino[4,3-b]pyridine using column chromatography.

Troubleshooting_Logic start Purification Issue Encountered q1 Low or No Product Recovery? start->q1 a1 Increase Eluent Polarity - Add MeOH or TEA - Change to Alumina q1->a1 Yes q2 Impure Fractions? q1->q2 No end Successful Purification a1->end a2 Optimize TLC Separation - Slow Gradient - Consider Reverse Phase q2->a2 Yes q3 Tailing on TLC? q2->q3 No a2->end a3 Add Base to Eluent (e.g., TEA) - Use Neutral Alumina q3->a3 Yes q3->end No a3->end

Caption: A logical troubleshooting guide for common issues in the purification of Dioxino[4,3-b]pyridine.

References

Technical Support Center: Dioxino[4,3-b]pyridine Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioxino[4,3-b]pyridine and its derivatives. The following information is based on established synthetic protocols for structurally related compounds, particularly 2,3-dihydro[1][2]dioxino[2,3-b]pyridines, due to the limited availability of specific experimental data for the parent Dioxino[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold?

A1: The most versatile and commonly employed method for the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridines is through an intramolecular Smiles rearrangement.[1][3] This reaction typically involves the cyclization of a suitably substituted pyridine precursor.

Q2: What are the typical starting materials for the Smiles rearrangement to form the dioxinopyridine ring?

A2: Common starting materials include 2-nitro-3-oxiranylmethoxypyridine or 2-chloro-3-pyridinol, which are then subjected to conditions that promote intramolecular nucleophilic aromatic substitution.[1][2]

Q3: Are there any known stability issues with dioxinopyridine compounds?

A3: While specific data for Dioxino[4,3-b]pyridine is scarce, related heterocyclic compounds can be sensitive to strong acids or bases and prolonged exposure to high temperatures. It is recommended to store these compounds in a cool, dry, and dark place. For long-term storage, temperatures of -20°C to -80°C are advised.[4]

Q4: What analytical techniques are most suitable for characterizing Dioxino[4,3-b]pyridine derivatives?

A4: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and single-crystal X-ray diffraction to confirm the structure and stereochemistry.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement.

Issue Potential Cause Recommended Solution
Low to no product yield 1. Incomplete reaction. 2. Inappropriate base or solvent. 3. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. The choice of base and solvent is critical for the Smiles rearrangement. Common conditions include sodium hydride (NaH) in dimethylformamide (DMF) or t-BuOK in t-BuOH.[1] Optimization of these conditions may be required for your specific substrate. 3. Ensure anhydrous reaction conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of isomeric side products The Smiles rearrangement can sometimes lead to the formation of regioisomers. For example, in the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines, the formation of the 3-substituted isomer can occur.[1]The product distribution can be influenced by the reaction conditions.[3] Careful control of temperature and the choice of base can favor the formation of the desired isomer. Isomers can often be separated by flash column chromatography.[2]
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Purification is typically achieved by flash column chromatography on silica gel.[2] The choice of eluent system should be optimized to achieve good separation.
Unusual rearrangement or side reactions In some cases, unexpected rearrangements, such as a C-N migration of an acetyl group, have been observed during the synthesis of related pyrazolopyridines.[5]Careful characterization of all products is essential. If an unexpected product is formed, consider alternative reaction mechanisms and adjust the synthetic strategy accordingly.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement[1]

This protocol is adapted from the synthesis of 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines.

Starting Material: 2-nitro-3-oxiranylmethoxypyridine

Reagents and Solvents:

  • Appropriate nucleophile (e.g., an alcohol or amine)

  • Base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

  • To a solution of the 2-nitro-3-oxiranylmethoxypyridine in the anhydrous solvent under an inert atmosphere, add the nucleophile.

  • Cool the reaction mixture in an ice bath and add the base portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine

G General Workflow for Dioxinopyridine Synthesis start Start with Pyridine Precursor reaction Smiles Rearrangement (Base, Solvent, Nucleophile) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product Purified Dioxinopyridine Product purification->product characterization Characterization (NMR, MS, X-ray) product->characterization

Caption: A generalized workflow for the synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine.

Signaling Pathway: Inhibition of Cyclin G-Associated Kinase (GAK)

Some pyridine-containing heterocyclic compounds, such as isothiazolo[4,3-b]pyridines, have been identified as inhibitors of Cyclin G-Associated Kinase (GAK). GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and cell cycle regulation. Its inhibition can have antiviral and anticancer effects.

G Simplified GAK Signaling and Inhibition cluster_downstream Downstream Effects GAK GAK Clathrin Clathrin-mediated Endocytosis GAK->Clathrin CellCycle Cell Cycle Progression GAK->CellCycle ViralEntry Viral Entry Inhibition Clathrin->ViralEntry CancerCell Cancer Cell Proliferation Inhibition CellCycle->CancerCell Inhibitor Dioxinopyridine Analogue (e.g., Isothiazolo[4,3-b]pyridine) Inhibitor->Inhibition Inhibition->GAK

Caption: Inhibition of GAK by pyridine analogues can disrupt key cellular processes.

References

Technical Support Center: Enhancing the Stability of Dioxino[4,3-b]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dioxino[4,3-b]pyridine derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My Dioxino[4,3-b]pyridine derivative is precipitating in the aqueous buffer of my biological assay. What can I do?

A1: Precipitation of hydrophobic compounds like many Dioxino[4,3-b]pyridine derivatives in aqueous solutions is a common issue. Here are several strategies to address this:

  • Co-solvents: Prepare your stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in your assay.

  • Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Triton™ X-100) at low, non-toxic concentrations in your assay buffer.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Determine the pKa of your Dioxino[4,3-b]pyridine derivative and adjust the pH of your assay buffer to a range where the compound is most soluble.

  • Formulation with Excipients: For in vivo studies, more complex formulations involving lipids or polymers may be necessary to improve solubility and bioavailability.

Q2: I am observing a loss of activity of my Dioxino[4,3-b]pyridine compound over the course of a multi-day cell-based assay. What could be the cause?

A2: A gradual loss of activity can be indicative of compound instability in the cell culture medium. Potential causes include:

  • Chemical Degradation: The Dioxino[4,3-b]pyridine core or its substituents may be susceptible to hydrolysis or oxidation under the conditions of your assay (e.g., physiological pH, presence of oxygen).

  • Metabolic Degradation: Cells can metabolize the compound, leading to a decrease in the concentration of the active form. The pyridine ring, for instance, can be a target for metabolic enzymes.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay medium. Using low-adsorption plates or glassware can mitigate this.

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of photosensitive compounds. It is advisable to handle and store Dioxino[4,3-b]pyridine derivatives in the dark or in amber vials.

Q3: How can I assess the stability of my Dioxino[4,3-b]pyridine derivative in my specific assay conditions?

A3: To proactively assess the stability of your compound, you can perform the following preliminary experiments:

  • Incubation in Assay Buffer: Incubate your compound in the complete assay buffer (without cells or target proteins) for the duration of your experiment. At various time points, measure the concentration of the compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incubation with Cells: Perform a similar time-course experiment in the presence of the cells used in your assay to account for potential metabolism.

  • Forced Degradation Studies: To identify potential degradation products and pathways, you can subject your compound to stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis, followed by analysis with HPLC or LC-MS.

Troubleshooting Guides

Issue: Inconsistent results or poor reproducibility in high-throughput screening (HTS) assays.
  • Potential Cause: Compound precipitation, degradation, or adsorption.

  • Troubleshooting Steps:

    • Visually inspect assay plates: Look for signs of precipitation.

    • Reduce final DMSO concentration: If diluting from a DMSO stock, ensure the final concentration is well-tolerated by the assay and does not cause the compound to crash out.

    • Pre-treat plates: For sticky compounds, pre-treating plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding.

    • Assay kinetics: Run a time-course experiment to determine if the signal changes over time, which could indicate compound instability.

Issue: Discrepancy between in vitro activity and in vivo efficacy.
  • Potential Cause: Poor pharmacokinetic properties, including low solubility and rapid metabolism.

  • Troubleshooting Steps:

    • Assess aqueous solubility: Determine the thermodynamic and kinetic solubility of the compound in biorelevant media (e.g., simulated gastric and intestinal fluids).

    • Evaluate metabolic stability: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.

    • Consider formulation strategies: For in vivo studies, explore formulation options like lipid-based delivery systems to enhance exposure.

Data Presentation

The following tables provide hypothetical data for a series of Dioxino[4,3-b]pyridine analogs to illustrate how to present stability and solubility data.

Table 1: Aqueous Solubility of Dioxino[4,3-b]pyridine Analogs

Compound IDStructure ModificationKinetic Solubility in PBS (pH 7.4) (µM)Thermodynamic Solubility in PBS (pH 7.4) (µM)
DHP-001Unsubstituted5.22.1
DHP-0022-Methyl15.88.5
DHP-0038-Chloro2.10.8
DHP-0047-Carboxylic Acid45.325.1

Table 2: Stability of DHP-001 in Different Media

MediumIncubation Time (hours)% Remaining (HPLC)
PBS (pH 7.4)0100
2498.5
4897.2
DMEM + 10% FBS0100
2485.3
4872.1

Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility Assessment
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the Dioxino[4,3-b]pyridine derivative in 100% DMSO.

  • Kinetic Solubility: a. Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. b. Shake the plate for 2 hours at room temperature. c. Centrifuge the plate to pellet any precipitate. d. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Thermodynamic Solubility: a. Add an excess amount of the solid compound to a vial containing PBS (pH 7.4). b. Shake the vial at room temperature for 24 hours to reach equilibrium. c. Filter the suspension to remove undissolved solid. d. Analyze the filtrate for the concentration of the dissolved compound.

Protocol 2: Stability Assessment in Cell Culture Medium
  • Preparation of Test Solution: Spike the Dioxino[4,3-b]pyridine derivative into pre-warmed cell culture medium (e.g., DMEM with 10% fetal bovine serum) to the final desired concentration.

  • Incubation: Incubate the solution at 37°C in a humidified incubator with 5% CO₂.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the precipitate and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentration in Assay Buffer stock->working add_to_cells Add Compound to Cells working->add_to_cells incubate Incubate for Assay Duration add_to_cells->incubate readout Measure Assay Readout incubate->readout check_precip Check for Precipitation readout->check_precip check_stability Assess Compound Stability readout->check_stability

Caption: Experimental workflow for a cell-based assay.

Stability_Decision_Tree start Inconsistent Assay Results? solubility Assess Aqueous Solubility start->solubility Yes stability Assess Chemical Stability start->stability No formulate Reformulate Compound solubility->formulate Poor Solubility metabolism Assess Metabolic Stability stability->metabolism Stable optimize Optimize Assay Conditions stability->optimize Unstable

Caption: Troubleshooting decision tree for inconsistent results.

Degradation_Pathways parent Dioxino[4,3-b]pyridine Derivative hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis metabolism Metabolism (e.g., CYP450) parent->metabolism product1 Degradation Product 1 hydrolysis->product1 product2 Degradation Product 2 oxidation->product2 product3 Degradation Product 3 photolysis->product3 metabolite1 Metabolite 1 metabolism->metabolite1

Caption: Potential degradation pathways for Dioxino[4,3-b]pyridine.

Technical Support Center: Overcoming Poor Solubility of Dioxino[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of Dioxino[4,3-b]pyridine derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Dioxino[4,3-b]pyridine derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like Dioxino[4,3-b]pyridine derivatives, often due to their rigid structure and potential for strong crystal lattice energy. The initial steps to address this issue involve characterizing the compound's physicochemical properties and then exploring simple formulation strategies.

First, confirm the purity of your compound. Impurities can sometimes precipitate and give a false impression of low solubility. Then, determine the melting point and the octanol-water partition coefficient (LogP). A high melting point can indicate strong intermolecular forces in the solid state, which contribute to poor solubility. A high LogP value suggests high lipophilicity, another common reason for poor water solubility.

Initial troubleshooting steps should focus on simple and rapid methods such as pH modification and the use of co-solvents. Many pyridine-containing compounds have a basic nitrogen atom that can be protonated at low pH, increasing aqueous solubility.

Q2: How can I determine if pH modification is a suitable strategy for my Dioxino[4,3-b]pyridine derivative?

A2: To determine if pH modification is a viable strategy, you need to assess the ionization potential of your molecule. The pyridine nitrogen in the Dioxino[4,3-b]pyridine scaffold can be protonated. You can predict the pKa of your derivative using computational tools or determine it experimentally via potentiometric titration. If the compound has a pKa in a pharmaceutically acceptable range (typically between 3 and 10), pH adjustment is a promising approach.

You can perform simple solubility experiments by attempting to dissolve your compound in a range of buffers with different pH values (e.g., pH 2, 4, 6.8, 7.4). A significant increase in solubility at lower pH values indicates that salt formation is enhancing solubility.

Q3: What are co-solvents and how do I choose the right one for my experiment?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[1][2][3] They work by reducing the polarity of the solvent system. Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

The choice of co-solvent depends on the properties of your Dioxino[4,3-b]pyridine derivative and the requirements of your experiment (e.g., in vitro assay, in vivo study). For initial in vitro screening, DMSO is widely used due to its strong solubilizing power. However, for cell-based assays and in vivo studies, less toxic co-solvents like ethanol, propylene glycol, or PEGs are preferred. It is crucial to evaluate the potential for the co-solvent to interfere with the experimental assay or to cause toxicity. A good practice is to start with a small concentration of the co-solvent and gradually increase it while monitoring for any adverse effects on the experiment.

Q4: My compound is still not soluble enough even with pH adjustment and co-solvents. What are the next steps?

A4: If simple methods are insufficient, you should consider more advanced formulation strategies. These can be broadly categorized into amorphous solid dispersions, lipid-based formulations, and particle size reduction techniques.[4][5]

  • Amorphous Solid Dispersions: These involve dispersing the drug in a polymeric carrier in an amorphous state. The amorphous form has higher energy and thus greater solubility than the crystalline form.[5][6]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), incorporate the drug into a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon gentle agitation in an aqueous medium.[6]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which in turn enhances the dissolution rate.[2] Techniques include micronization and nanosizing (e.g., nanomilling).[4]

The choice of strategy will depend on the specific properties of your Dioxino[4,3-b]pyridine derivative and the intended application.

Troubleshooting Guides

Issue: Precipitation of the Dioxino[4,3-b]pyridine derivative during in vitro assays.

Possible Cause 1: Exceeding the thermodynamic solubility in the final assay medium.

  • Solution: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and then dilute them into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay.

Possible Cause 2: Compound instability in the assay medium.

  • Solution: Assess the chemical stability of your Dioxino[4,3-b]pyridine derivative in the assay buffer over the time course of the experiment. This can be done using techniques like HPLC. If the compound is degrading, consider modifying the buffer composition or reducing the experiment duration.

Issue: Low and variable oral bioavailability in animal studies.

Possible Cause 1: Poor dissolution rate in the gastrointestinal tract.

  • Solution: This is a common issue for poorly soluble compounds. Employing enabling formulations such as amorphous solid dispersions or lipid-based formulations can significantly improve the dissolution rate and, consequently, bioavailability.[4][5][6]

Possible Cause 2: First-pass metabolism.

  • Solution: Investigate the metabolic stability of your Dioxino[4,3-b]pyridine derivative using in vitro systems like liver microsomes. If the compound is rapidly metabolized, chemical modification of the scaffold to block metabolic sites may be necessary.

Data Presentation

Table 1: Solubility of a Model Dioxino[4,3-b]pyridine Derivative in Different Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 0.1
Phosphate Buffered Saline (PBS)7.4250.5
0.1 N HCl1.23715.2
FaSSIF (Fasted State Simulated Intestinal Fluid)6.5371.8
FeSSIF (Fed State Simulated Intestinal Fluid)5.0375.4

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Dioxino[4,3-b]pyridine Derivative

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 0.1
Ethanol102.3
Ethanol208.9
Propylene Glycol103.1
Propylene Glycol2012.5
PEG 400105.7
PEG 4002025.1

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the Dioxino[4,3-b]pyridine derivative and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion from the flask and characterize it for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the amorphous solid dispersion in relevant aqueous media and compare it to the crystalline drug.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P) based on their ability to solubilize the Dioxino[4,3-b]pyridine derivative.

  • Solubility Studies: Determine the solubility of the drug in each of the selected excipients to identify the optimal components.

  • Formulation: Prepare different ratios of the oil, surfactant, and co-surfactant. Add the Dioxino[4,3-b]pyridine derivative to the mixture and vortex until a clear, homogenous solution is formed.

  • Self-Emulsification Assessment: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. Observe the formation of a clear or slightly opalescent microemulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

  • In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_simple Simple Strategies cluster_advanced Advanced Strategies cluster_end Outcome start Poorly Soluble Dioxino[4,3-b]pyridine Derivative ph_modification pH Modification start->ph_modification cosolvents Co-solvents start->cosolvents asd Amorphous Solid Dispersions ph_modification->asd If insufficient lipid Lipid-Based Formulations ph_modification->lipid If insufficient particle_size Particle Size Reduction ph_modification->particle_size If insufficient cosolvents->asd If insufficient cosolvents->lipid If insufficient cosolvents->particle_size If insufficient soluble Improved Solubility asd->soluble lipid->soluble particle_size->soluble signaling_pathway cluster_formulation Formulation Development cluster_dissolution Dissolution & Absorption A Crystalline Drug (Low Solubility) C Solvent Evaporation A->C B Polymer Carrier B->C D Amorphous Solid Dispersion (High Energy State) C->D E Increased Dissolution Rate D->E F Supersaturation E->F G Improved Absorption F->G

References

Technical Support Center: Analysis of Dioxino[4,3-b]pyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Dioxino[4,3-b]pyridine and structurally similar heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Dioxino[4,3-b]pyridine using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for the polar, basic nature of Dioxino[4,3-b]pyridine.Adjust the mobile phase pH. For basic compounds like pyridines, a mobile phase with a pH 2-3 units below the pKa can improve peak shape. Consider using a buffer.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase). Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations to block active sites on the silica.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Signal Intensity/Poor Sensitivity Suboptimal detection wavelength.Determine the UV maximum absorbance for Dioxino[4,3-b]pyridine and set the detector to that wavelength.
The compound is not eluting from the column.Modify the mobile phase to be stronger (e.g., increase the organic solvent percentage in reversed-phase HPLC).
Poor ionization in LC-MS.Optimize the electrospray ionization (ESI) source parameters. Pyridine derivatives often ionize well in positive ion mode. Adjust the mobile phase to be more amenable to ESI, for example, by using volatile buffers like ammonium formate or ammonium acetate.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump and check for leaks.
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column regularly and use guard columns. If performance degrades, replace the column.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak The compound is too polar and/or not volatile enough for GC.Derivatization may be necessary to increase volatility and reduce polarity. Silylation is a common technique for compounds with active hydrogens.
Adsorption in the injector or column.Use a deactivated liner and a column designed for polar or basic compounds.
Thermal degradation in the injector.Lower the injector temperature. Use a pulsed splitless or on-column injection technique.
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and a base-deactivated column. Condition the column according to the manufacturer's instructions.
Co-elution with an interfering compound.Optimize the temperature program to improve separation.
Poor Mass Spectral Quality Low abundance of the molecular ion.Use a softer ionization technique if available (e.g., chemical ionization) to reduce fragmentation.
Contamination in the ion source.Clean the ion source according to the manufacturer's protocol.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an analytical method for Dioxino[4,3-b]pyridine?

A1: For initial method development, HPLC with UV or mass spectrometric detection is often a good starting point due to the polar and heterocyclic nature of Dioxino[4,3-b]pyridine. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common choice.

Q2: How can I improve the extraction of Dioxino[4,3-b]pyridine from a complex matrix like biological fluids or tissues?

A2: Solid-phase extraction (SPE) is a highly effective technique for extracting and concentrating polar heterocyclic compounds from complex matrices.[1][2] For a polar compound like Dioxino[4,3-b]pyridine, a mixed-mode cation-exchange SPE cartridge could be effective. This would involve loading the sample at a pH where the pyridine nitrogen is protonated (positively charged), washing away neutral and acidic interferences, and then eluting with a solvent containing a base to neutralize the charge.

Q3: Are there any known stability issues with pyridine-containing compounds during analysis?

A3: Pyridine derivatives can sometimes react with certain solvents over time. For instance, reactions with dichloromethane (DCM) have been reported to form bispyridinium dichlorides, even at room temperature, which could lead to reduced yields and incorrect analytical results.[3] It is advisable to prepare fresh solutions and avoid prolonged storage in chlorinated solvents.

Q4: My baseline is noisy in my chromatogram. What are the common causes for heterocyclic compound analysis?

A4: A noisy baseline can be caused by several factors. For HPLC, ensure your mobile phase is properly degassed and of high purity. For GC-MS, column bleed at high temperatures can contribute to a noisy baseline; ensure you are using a high-quality, low-bleed column suitable for your temperature program. In both techniques, contamination in the system can also be a significant source of noise.

Q5: How do I confirm the identity of a peak as Dioxino[4,3-b]pyridine?

A5: The most definitive method for peak identification is high-resolution mass spectrometry (HRMS), which provides an accurate mass measurement. For GC-MS and LC-MS/MS, comparing the fragmentation pattern of your sample peak to that of a certified reference standard is crucial. On a single quadrupole MS, matching the retention time and the mass spectrum with a standard is the common practice.[4]

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of polar heterocyclic compounds using HPLC-MS/MS and GC-MS. These are representative values and will need to be determined specifically for Dioxino[4,3-b]pyridine during method validation.

Parameter HPLC-MS/MS (Representative Values) GC-MS (Representative Values)
Limit of Detection (LOD) 0.1 - 5 ng/mL0.5 - 20 pg on column
Limit of Quantification (LOQ) 0.5 - 15 ng/mL1 - 50 pg on column
Linear Range 0.5 - 1000 ng/mL1 - 2000 pg on column
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%

Experimental Protocols

Protocol 1: Generic HPLC-MS/MS Method for Dioxino[4,3-b]pyridine Analysis
  • Sample Preparation (from a biological matrix):

    • To 1 mL of sample (e.g., plasma), add an internal standard.

    • Perform a protein precipitation step by adding 3 mL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize desolvation and cone gas flows according to the instrument manufacturer's recommendations.

    • MRM Transitions: Determine the precursor ion (likely [M+H]+) and stable product ions for Dioxino[4,3-b]pyridine and the internal standard by infusing a standard solution.

Protocol 2: Generic GC-MS Method for Dioxino[4,3-b]pyridine Analysis
  • Sample Preparation (with derivatization):

    • Extract Dioxino[4,3-b]pyridine from the sample matrix using a suitable solvent (e.g., ethyl acetate) after pH adjustment.

    • Evaporate the solvent to dryness.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A low-bleed, base-deactivated column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan mode for initial identification (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for quantification of target ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution / Derivatization Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: General analytical workflow for Dioxino[4,3-b]pyridine detection.

troubleshooting_logic Start Analytical Issue Encountered CheckSystem Check System Suitability (e.g., blanks, standards) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK InvestigateSample Investigate Sample Preparation SystemOK->InvestigateSample Yes FixSystem Troubleshoot Instrument Hardware SystemOK->FixSystem No InvestigateMethod Investigate Analytical Method Parameters InvestigateSample->InvestigateMethod Resolve Issue Resolved InvestigateMethod->Resolve FixSystem->Resolve

Caption: A logical flow for troubleshooting analytical issues.

References

Strategies to reduce impurities inDioxino[4,3-b]pyridine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to reduce impurities in Dioxino[4,3-b]pyridine samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in Dioxino[4,3-b]pyridine synthesis?

Impurities in Dioxino[4,3-b]pyridine synthesis can originate from several sources, including unreacted starting materials, byproducts from side reactions, reagents, and solvent degradation. For instance, in the synthesis of complex heterocyclic compounds, impurities can arise from the raw materials or through processes like the pyrolysis of solvents like DMF.[1] The synthesis of pyridine derivatives can also result in various isomers and related substances that are challenging to separate.

Q2: What are the primary methods for purifying crude Dioxino[4,3-b]pyridine?

The most common and effective purification techniques for heterocyclic compounds like Dioxino[4,3-b]pyridine include:

  • Flash Column Chromatography: A highly versatile technique for separating compounds with different polarities.

  • Recrystallization: An effective method for purifying solid compounds by leveraging differences in solubility at varying temperatures.[2]

  • Solvent Extraction: Used to separate the target compound from impurities based on their differential solubilities in immiscible solvents.[2]

  • Distillation: Suitable for purifying thermally stable liquid compounds with different boiling points.[2]

Q3: How do I choose the most appropriate purification strategy for my Dioxino[4,3-b]pyridine sample?

The choice of purification method depends on the nature of the impurities, the physical state of your compound (solid or liquid), and the scale of your experiment. A preliminary analysis by Thin Layer Chromatography (TLC) can help determine the polarity of your compound and the number of impurities, guiding the selection of a suitable chromatographic system. For solid samples, recrystallization is often a good first choice if a suitable solvent can be found.

Troubleshooting Guides

Flash Column Chromatography

Problem: My Dioxino[4,3-b]pyridine sample is not moving from the baseline on the TLC plate, even with highly polar solvents.

  • Solution 1: Switch to a more polar solvent system. If you are using standard ethyl acetate/hexane systems, consider adding a small percentage of methanol or using a solvent system like dichloromethane/methanol.

  • Solution 2: Use reverse-phase chromatography. If your compound is highly polar, it will have a stronger affinity for polar stationary phases. Reverse-phase silica, with a non-polar stationary phase and a polar mobile phase, may provide better separation.

  • Solution 3: Consider deactivating the silica gel. The acidic nature of silica gel can sometimes cause highly polar or basic compounds to stick. Deactivating the silica with a small amount of a base like triethylamine in the eluent can help.

Problem: My Dioxino[4,3-b]pyridine sample appears to be decomposing on the silica gel column.

  • Solution 1: Test for silica stability. Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.

  • Solution 2: Use an alternative stationary phase. Consider using a less acidic stationary phase like alumina or Florisil.

  • Solution 3: Deactivate the silica gel. As mentioned previously, adding a small amount of a base to the eluent can reduce the acidity of the silica and prevent decomposition of sensitive compounds.

Problem: The separation between my Dioxino[4,3-b]pyridine and an impurity is very poor.

  • Solution 1: Optimize the solvent system. A slight change in the solvent polarity can significantly impact separation. Experiment with different solvent ratios and combinations.

  • Solution 2: Use a longer column. A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

  • Solution 3: Consider high-performance liquid chromatography (HPLC). For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.

Recrystallization

Problem: I cannot find a suitable solvent for the recrystallization of my Dioxino[4,3-b]pyridine sample.

  • Solution 1: Use a solvent pair. If a single solvent does not work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

  • Solution 2: Screen a wider range of solvents. Systematically test small amounts of your crude product in various solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).

Problem: Oiling out occurs instead of crystal formation.

  • Solution 1: Lower the starting temperature of crystallization. "Oiling out" often happens when the solution is supersaturated at a temperature above the melting point of the solute. Try to induce crystallization at a lower temperature.

  • Solution 2: Use a more dilute solution. A lower concentration can prevent the compound from coming out of the solution too quickly as an oil.

  • Solution 3: Scratch the inside of the flask. Using a glass rod to scratch the flask can create nucleation sites for crystal growth.

  • Solution 4: Add a seed crystal. If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

Data Presentation

Table 1: Comparison of Purification Strategies for a Crude Dioxino[4,3-b]pyridine Sample

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key AdvantageKey Disadvantage
Flash Chromatography (Silica)759870High resolution for diverse impuritiesPotential for compound decomposition
Recrystallization (Ethanol/Water)759560Simple, scalable, and cost-effectiveFinding a suitable solvent can be difficult
Solvent Extraction (EtOAc/H₂O)758590High recoveryLimited to impurities with significantly different solubilities

Experimental Protocols

Protocol 1: Flash Column Chromatography of Dioxino[4,3-b]pyridine
  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 30:70 ethyl acetate/hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude Dioxino[4,3-b]pyridine in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution of the compound using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified Dioxino[4,3-b]pyridine.

Protocol 2: Recrystallization of Dioxino[4,3-b]pyridine
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of a potential solvent and heat to boiling. If the solid dissolves, it is a potential "good" solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution:

    • Place the crude Dioxino[4,3-b]pyridine in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Dioxino[4,3-b]pyridine tlc TLC Analysis start->tlc chromatography Flash Column Chromatography nmr NMR Spectroscopy chromatography->nmr recrystallization Recrystallization recrystallization->nmr extraction Solvent Extraction extraction->nmr tlc->chromatography Impurities of varying polarity tlc->recrystallization Solid with suitable solvent tlc->extraction Liquid or soluble solid purity_check Purity > 95%? nmr->purity_check purity_check->chromatography No, re-purify end Pure Dioxino[4,3-b]pyridine purity_check->end Yes

Caption: General workflow for the purification and analysis of Dioxino[4,3-b]pyridine.

troubleshooting_chromatography cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue no_elution Compound not eluting start->no_elution decomposition Decomposition on column start->decomposition poor_separation Poor separation start->poor_separation more_polar_solvent Increase solvent polarity no_elution->more_polar_solvent reverse_phase Use reverse-phase silica no_elution->reverse_phase alt_stationary_phase Use alumina or Florisil decomposition->alt_stationary_phase deactivate_silica Deactivate silica with base decomposition->deactivate_silica optimize_eluent Optimize eluent system poor_separation->optimize_eluent longer_column Use a longer column poor_separation->longer_column

References

Modifying functional groups to improveDioxino[4,3-b]pyridine activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Dioxino[4,3-b]pyridine Scaffold:

Extensive research for "Dioxino[4,3-b]pyridine" and its derivatives has revealed a significant scarcity of available scientific literature, particularly concerning its biological activities and detailed structure-activity relationship (SAR) studies. However, substantial information is available for the closely related isomer, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine . This scaffold is noted to be a component of therapeutically significant agents[3]. Given the structural similarity and the availability of detailed synthetic protocols, this technical support center will focus on the modification of functional groups to improve the activity of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives. The principles and experimental methodologies described herein are likely applicable or adaptable to the Dioxino[4,3-b]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives?

While specific biological activities for a wide range of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives are not extensively detailed in the readily available literature, the core structure is present in a number of therapeutically important agents, suggesting a range of potential biological activities[3]. Pyridine and its fused heterocyclic derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[4].

Q2: What is a common synthetic route to access the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold?

A versatile and effective method for the synthesis of 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines is through a Smiles rearrangement[1][2]. This intramolecular nucleophilic aromatic substitution reaction typically starts from readily available 2-nitro-3-oxiranylmethoxypyridine[1].

Q3: How can I introduce diversity in the functional groups on the dioxino ring?

Functional group diversity on the dioxino ring can be achieved by varying the nucleophile used to open the oxirane ring of the starting material, 2-nitro-3-oxiranylmethoxypyridine[1]. This allows for the introduction of a wide array of substituents at the 2-position of the resulting 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold[3].

Q4: Are there any known structure-activity relationships (SAR) for this class of compounds?

Detailed SAR studies for 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives are not extensively published. However, for many heterocyclic scaffolds, the nature and position of substituents significantly influence biological activity. It is generally advisable to explore modifications at various positions of the scaffold to build a comprehensive SAR profile. For pyridine-containing compounds, properties like lipophilicity, electronic effects, and hydrogen bonding capabilities of the substituents play a crucial role in their biological activity[5].

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of Smiles rearrangement product - Incomplete reaction. - Suboptimal base or solvent system. - Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Experiment with different base/solvent combinations (e.g., t-BuOK/t-BuOH vs. NaH/DMF) as the product distribution can be sensitive to reaction conditions[1]. - Ensure anhydrous conditions, as moisture can quench the base. - Perform the reaction at a lower temperature to minimize side reactions.
Formation of isomeric byproducts The Smiles rearrangement can sometimes yield isomeric products[1].- Carefully analyze the 1H NMR and 13C NMR spectra to identify the isomers. - Optimize the reaction conditions (base, solvent, temperature) to favor the formation of the desired isomer[1]. - Employ careful column chromatography for the separation of isomers. Different solvent systems may be required for effective separation.
Difficulty in purifying the final compound - Presence of closely related impurities. - The compound may be unstable on silica gel.- Utilize alternative purification techniques such as preparative HPLC or crystallization. - If using column chromatography, consider using a different stationary phase like alumina. - Ensure complete removal of the solvent from the purified fractions.
Product decomposition upon storage The compound may be sensitive to light, air, or moisture.- Store the purified compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials. - Store at low temperatures (-20°C).

Experimental Protocols

General Synthesis of 2-Substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement[1]

This protocol describes a general three-step synthesis starting from 2-nitro-3-hydroxypyridine.

Step 1: Synthesis of 2-nitro-3-oxiranylmethoxypyridine (1)

  • To a solution of 2-nitro-3-hydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add epibromohydrin dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-nitro-3-oxiranylmethoxypyridine.

Step 2: Oxirane Ring Opening

  • Dissolve 2-nitro-3-oxiranylmethoxypyridine in a suitable solvent (e.g., methanol).

  • Add the desired nucleophile (e.g., an amine or an alcohol).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting alcohol intermediate by column chromatography.

Step 3: Smiles Rearrangement

  • To a solution of the alcohol intermediate from Step 2 in a suitable solvent (e.g., t-BuOH or DMF), add a base (e.g., t-BuOK or NaH) at room temperature.

  • Stir the reaction mixture for the specified time (e.g., 2-4 hours).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Quantitative Data Summary

The following table summarizes the reaction conditions for the Smiles rearrangement step for different alcohol precursors, leading to various 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines.

Starting Alcohol Base Solvent Time (h) Yield (%) Reference
1-(2-nitro-pyridin-3-yloxy)-3-phenylamino-propan-2-olt-BuOKt-BuOH275[1]
3-Benzylamino-1-(2-nitro-pyridin-3-yloxy)-propan-2-olt-BuOKt-BuOH280[1]
3-Cyclohexylamino-1-(2-nitro-pyridin-3-yloxy)-propan-2-olt-BuOKt-BuOH278[1]
1-(2-nitro-pyridin-3-yloxy)-3-phenoxy-propan-2-olNaHDMF465[1]

Visualizations

Diagrams

experimental_workflow start 2-Nitro-3-hydroxypyridine step1 Step 1: Epoxidation start->step1 intermediate1 2-Nitro-3-oxiranylmethoxypyridine step1->intermediate1 step2 Step 2: Oxirane Opening (Nucleophilic Attack) intermediate1->step2 intermediate2 Alcohol Intermediate step2->intermediate2 step3 Step 3: Smiles Rearrangement (Intramolecular Cyclization) intermediate2->step3 product 2-Substituted-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine step3->product

Caption: Synthetic workflow for 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines.

smiles_rearrangement cluster_start Starting Material cluster_mechanism Mechanism Steps cluster_product Final Product start_mol Alcohol Intermediate deprotonation 1. Deprotonation (Base) start_mol->deprotonation nucleophilic_attack 2. Intramolecular Nucleophilic Aromatic Substitution deprotonation->nucleophilic_attack rearrangement 3. Meisenheimer Complex Intermediate nucleophilic_attack->rearrangement product_formation 4. Ring Closure and Protonation rearrangement->product_formation final_product 2,3-dihydro-[1,4]dioxino [2,3-b]pyridine product_formation->final_product

Caption: Key steps in the Smiles rearrangement mechanism.

troubleshooting_logic issue Low Reaction Yield cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 cause3 Degradation? issue->cause3 solution1 Increase reaction time or temperature cause1->solution1 solution2 Optimize base/solvent system cause2->solution2 solution3 Use milder conditions cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Validating the Biological Target of Dioxino[4,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of the novel compound Dioxino[4,3-b]pyridine. Due to the limited publicly available data on the specific molecular target of Dioxino[4,3-b]pyridine, this document outlines a hypothetical target validation workflow centered on a plausible target for pyridine-containing compounds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][3] Many existing cancer therapies target this receptor.[1][2][4]

This guide will compare the hypothetical performance of Dioxino[4,3-b]pyridine with established VEGFR-2 inhibitors, providing supporting experimental protocols and data presentation formats to aid researchers in their own investigations.

Target Validation Workflow

A multi-step approach is essential to confidently validate that Dioxino[4,3-b]pyridine directly engages and inhibits VEGFR-2, leading to downstream anti-cancer effects.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Biochemical Assay Biochemical Kinase Assay (Direct Target Engagement) Cell-Based Assay Cellular Phosphorylation Assay (Target Inhibition in Cells) Biochemical Assay->Cell-Based Assay Xenograft Model Tumor Xenograft Model (In Vivo Efficacy) Cell-Based Assay->Xenograft Model

Caption: High-level workflow for validating a new chemical entity.

Comparative Analysis of VEGFR-2 Inhibitors

To assess the potential efficacy of Dioxino[4,3-b]pyridine, its performance should be benchmarked against known VEGFR-2 inhibitors. The following table summarizes key performance indicators. Data for Dioxino[4,3-b]pyridine is hypothetical for illustrative purposes.

Compound VEGFR-2 Kinase IC50 (nM) Cellular pVEGFR-2 IC50 (nM) (HUVEC) HT-29 Cell Viability IC50 (µM)
Dioxino[4,3-b]pyridine (Hypothetical)35951.8
Sunitinib83.20[5]~1002.2[2]
Sorafenib90~1505.8
Axitinib0.2~10.8

HUVEC: Human Umbilical Vein Endothelial Cells; HT-29: Human colorectal cancer cell line.

Detailed Experimental Protocols

VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: A recombinant VEGFR-2 kinase phosphorylates a synthetic peptide substrate in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is inversely proportional to kinase activity.

Protocol:

  • Prepare a reaction mixture containing 1x Kinase assay buffer, 500 µM ATP, and a 50x Poly(Glu, Tyr) 4:1 peptide substrate.[6]

  • Dispense 25 µl of the master mixture into each well of a 96-well plate.[6]

  • Add 5 µl of the test compound (Dioxino[4,3-b]pyridine or alternatives) at various concentrations. For the "Positive Control" wells, add 5 µl of vehicle (e.g., DMSO), and for the "Blank" wells, add 20 µl of 1x Kinase assay buffer.[6]

  • Initiate the reaction by adding 20 µl of diluted VEGFR-2 enzyme (1 ng/µl) to each well, except for the "Blank" wells.

  • Incubate the plate at 30°C for 45 minutes.[6]

  • Stop the reaction and measure kinase activity by adding 50 µl of Kinase-Glo Max reagent to each well.[6]

  • Incubate at room temperature for 15 minutes, protected from light.[6]

  • Measure luminescence using a microplate reader.[6]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G Start Prepare Reagents Mix Dispense Master Mix (Buffer, ATP, Substrate) Start->Mix Add_Cmpd Add Test Compounds and Controls Mix->Add_Cmpd Add_Enz Add VEGFR-2 Enzyme Add_Cmpd->Add_Enz Incubate Incubate at 30°C Add_Enz->Incubate Add_KG Add Kinase-Glo Reagent Incubate->Add_KG Read Measure Luminescence Add_KG->Read

Caption: Workflow for the VEGFR-2 biochemical kinase assay.

Western Blot for VEGFR-2 Phosphorylation

This cell-based assay determines if the compound can inhibit VEGFR-2 activation in a cellular context.

Principle: Endothelial cells (e.g., HUVECs) are stimulated with VEGF to induce phosphorylation of VEGFR-2. The cells are then lysed, and the proteins are separated by size via SDS-PAGE. Antibodies specific to the phosphorylated form of VEGFR-2 (pVEGFR-2) and total VEGFR-2 are used to detect the levels of each protein. A decrease in the pVEGFR-2/total VEGFR-2 ratio indicates inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to confluency.

    • Serum-starve the cells overnight.[7]

    • Pre-treat cells with various concentrations of Dioxino[4,3-b]pyridine or other inhibitors for 2 hours.

    • Stimulate the cells with 50 ng/mL of VEGF-A for 15 minutes at 37°C.[7]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.[7]

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-50 µg of total protein per lane on an 8% SDS-PAGE gel.[7][8]

    • Transfer the proteins to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat dry milk or 2% BSA in TBS-T for 1 hour at room temperature.[7][8]

    • Incubate the membrane overnight at 4°C with a primary antibody against pVEGFR-2 (Tyr1175).[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Visualize the bands using an ECL detection reagent.[8]

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or Actin).[7]

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of pVEGFR-2 to total VEGFR-2 for each treatment condition.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells that are known to rely on angiogenesis.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Dioxino[4,3-b]pyridine or other inhibitors for 48-72 hours.

  • Add 10 µl of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Remove the media and add 100-150 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, triggers multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Key pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Dioxino Dioxino[4,3-b]pyridine Dioxino->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

By following this structured approach, researchers can rigorously validate the biological target of Dioxino[4,3-b]pyridine and objectively compare its performance against existing alternatives in the field of drug development.

References

A Comparative Analysis of Dioxino[4,3-b]pyridine and Other Pyridine Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of structural modifications, leading to diverse pharmacological activities. This guide provides a comparative analysis of the emerging Dioxino[4,3-b]pyridine class against other well-established pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in drug discovery and development.

Section 1: Chemical Structures and Synthesis Overview

The core structure of pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The fusion of a dioxino ring to the pyridine core at the [4,3-b] position gives rise to the Dioxino[4,3-b]pyridine scaffold. This structural modification imparts unique physicochemical properties that can influence biological activity.

Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine:

A common synthetic route to 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives involves the reaction of 3-hydroxy-2-pyridones or 3-hydroxy-2-pyridinethiones with 1,2-dibromoethane in the presence of a strong base like sodium hydride[3]. This reaction proceeds via a nucleophilic substitution to form the fused dioxino ring system.

General Pyridine Synthesis:

A well-established method for synthesizing the pyridine ring is the Hantzsch pyridine synthesis. This typically involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.

Section 2: Comparative Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two prominent targets for which pyridine-based inhibitors have been developed. While specific quantitative data for Dioxino[4,3-b]pyridine derivatives in these assays are not yet widely published, a comparison with other potent pyridine analogs provides valuable context.

Table 1: Comparative in vitro Anticancer Activity of Pyridine Derivatives (IC50 values in µM)

Compound ClassDerivative ExampleTargetCancer Cell LineIC50 (µM)Reference
Fused Pyridine Pyrido[3,2-c]pyridine analogAntitumorT-47D (Breast)GI50: 54.7%[1]
Pyridine-based Compound 10 VEGFR-2HepG2 (Liver)4.25[4]
Pyridine-based Compound 10 VEGFR-2MCF-7 (Breast)6.08[4]
Spiro-pyridine Compound 7 EGFR/VEGFR-2Caco-2 (Colorectal)7.83[5]
Thiophenyl-pyridine Compound 10b EGFR/VEGFR-2HepG2 (Liver)13.81[2]
Reference Drug DoxorubicinTopoisomerase IIHepG-24.50[5]
Reference Drug ErlotinibEGFR--[6]
Reference Drug SorafenibVEGFR-2--[4]

GI50: Concentration causing 50% growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Section 3: Signaling Pathway Visualization

Many pyridine-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and cell proliferation. The diagram below illustrates a simplified signaling pathway for VEGFR-2.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Pyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.

Section 4: Comparative Antimicrobial Activity

Pyridine derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 2: Comparative in vitro Antimicrobial Activity of Pyridine Derivatives (MIC values in µg/mL)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine Compound 14 Geotricum candidum4[7]
Pyrido[2,3-d]pyrimidine Compound 14 Candida albicans15[7]
Pyrido[2,3-d]pyrimidine Compound 14 Trichophyton rubrum14[7]
Pyrido[2,3-d]pyrimidine Compound 14 Aspergillus flavus18[7]
1,4-Dihydropyridine Compound 8c Staphylococcus aureus4[8]
1,4-Dihydropyridine Compound 8c Bacillus subtilis4[8]
1,4-Dihydropyridine Compound 8c Candida albicans8[8]
Reference Drug AmoxicillinS. aureus, B. subtilis2[8]
Reference Drug FluconazoleC. albicans4[8]
Reference Drug ChloramphenicolVarious Bacteria-[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 5: Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyridine derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Aldehydes, β-Ketoesters) Reaction One-pot Condensation (e.g., Hantzsch Synthesis) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Assay) Characterization->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Anticancer->Data Antimicrobial->Data

Caption: General workflow for the development and testing of pyridine derivatives.

Conclusion

The pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. While Dioxino[4,3-b]pyridine represents a newer, less explored class, the extensive data available for other pyridine derivatives, particularly in the realms of anticancer and antimicrobial activities, provides a strong foundation for future investigations. The comparative data and standardized protocols presented in this guide are intended to facilitate the rational design and evaluation of novel Dioxino[4,3-b]pyridine-based compounds and other pyridine analogs as potential therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of the Dioxino[4,3-b]pyridine scaffold.

References

Comparative Analysis of Dioxino-Fused Heterocycles as Kinase Inhibitors: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dioxino-fused heterocyclic compounds, with a specific focus on their potential as kinase inhibitors. While the primary topic of interest is Dioxino[4,3-b]pyridine analogues, a comprehensive literature search revealed a lack of specific SAR studies for this particular scaffold. Therefore, to provide a relevant and data-supported comparison, this guide focuses on a closely related class of compounds: [1][2]Dioxino[2,3-f]quinazoline derivatives . These analogues have been synthesized and evaluated as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, both of which are significant targets in cancer therapy, particularly in hepatocellular carcinoma.[1][3] This guide will present the quantitative data on their inhibitory activities, detail the experimental protocols used for their evaluation, and visualize the relevant signaling pathways.

Data Presentation: Inhibitory Activity of[1][2]Dioxino[2,3-f]quinazoline Analogues

The following table summarizes the in vitro inhibitory activities of a series of[1][2]dioxino[2,3-f]quinazoline derivatives against c-Met and VEGFR-2 kinases, as well as their anti-proliferative effects on the MHCC97H human hepatocellular carcinoma cell line. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation).

CompoundR1R2c-Met IC50 (nM)[1]VEGFR-2 IC50 (nM)[1]MHCC97H IC50 (nM)[1]
7a HH18.325.6158.3
7b FH12.119.8121.7
7c ClH9.815.498.5
7d BrH10.216.1105.2
7e CH3H15.622.3142.8
7f OCH3H25.431.7210.4
7g HF11.518.9115.6
7h HCl8.914.289.3
7i HBr9.314.892.1
7j HCH314.821.5135.7
7k HOCH37.512.175.4
7l FF10.817.6109.2
7m ClCl6.811.568.9

Structure-Activity Relationship (SAR) Summary:

The SAR studies of these analogues, as interpreted from the data, indicate the following:

  • Substitution on the aniline ring: The nature and position of the substituent on the 4-anilino moiety significantly influence the inhibitory activity.

  • Electron-withdrawing groups: Halogen substitutions (F, Cl, Br) at the R1 or R2 position generally lead to enhanced potency compared to the unsubstituted analogue (7a). Dichloro-substitution (7m) provided the most potent inhibitor in this series.

  • Electron-donating groups: Methoxy substitution at the R2 position (7k) also resulted in a significant increase in potency, suggesting that both electronic and steric factors play a role in the binding of these inhibitors to the kinase active site.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

c-Met and VEGFR-2 Kinase Assays:

The inhibitory activity of the synthesized compounds against c-Met and VEGFR-2 was determined using a kinase-glo™ luminescent assay.[4][5]

  • Reagents and Materials: Recombinant human c-Met and VEGFR-2 kinases, kinase-glo™ reagent, ATP, and the appropriate substrate peptide.

  • Procedure:

    • The compounds were serially diluted in DMSO and then added to the wells of a 96-well plate.

    • The kinase, substrate, and ATP were added to the wells to initiate the enzymatic reaction.

    • The plate was incubated at room temperature for a specified period (e.g., 60 minutes).

    • After incubation, the kinase-glo™ reagent was added to each well to stop the reaction and generate a luminescent signal.

    • The luminescence was measured using a microplate reader. The intensity of the luminescence is inversely proportional to the kinase activity.

    • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay):

The anti-proliferative activity of the compounds was evaluated against the MHCC97H human hepatocellular carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7]

  • Cell Culture: MHCC97H cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT solution was added to each well and incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The medium containing MTT was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

    • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathways of c-Met and VEGFR-2 in Hepatocellular Carcinoma

The following diagram illustrates the simplified signaling pathways of c-Met and VEGFR-2, which are targeted by the[1][2]dioxino[2,3-f]quinazoline inhibitors. Aberrant activation of these pathways is implicated in the tumorigenesis and progression of hepatocellular carcinoma.[8][9][10][11][12]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AKT->Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Simplified c-Met and VEGFR-2 signaling pathways in cancer.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of the kinase inhibitors discussed in this guide.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Kinase_Assay c-Met/VEGFR-2 Kinase Assays Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (MHCC97H) Kinase_Assay->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

References

Comparative Efficacy Analysis: Dioxino[4,3-b]pyridine Derivative DXP-789 versus Existing MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical Dioxino[4,3-b]pyridine derivative, DXP-789, and the established drug, Trametinib. The focus of this analysis is on their efficacy as MEK1/2 inhibitors for the treatment of advanced melanoma with BRAF V600E mutations. All data for DXP-789 is hypothetical and presented for comparative purposes.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both DXP-789 and Trametinib are designed to inhibit the activity of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. In melanomas with a BRAF V600E mutation, the upstream kinase BRAF is constitutively active, leading to aberrant activation of the MEK/ERK pathway, which in turn promotes cell proliferation and survival. By inhibiting MEK1/2, these drugs aim to block this oncogenic signaling cascade.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Therapeutic Target cluster_downstream Downstream Effects cluster_drugs GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) Constitutively Active RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation DXP_789 DXP-789 DXP_789->MEK Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway with constitutively active BRAF V600E and the inhibitory action of DXP-789 and Trametinib on MEK1/2.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of DXP-789 (hypothetical) and Trametinib.

Table 1: In Vitro Efficacy against BRAF V600E Mutant Melanoma Cell Line (A375)

CompoundTargetIC50 (nM)Cell Proliferation GI50 (nM)
DXP-789 (Hypothetical) MEK1/20.81.2
Trametinib MEK1/21.62.5

Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model

CompoundDosageTumor Growth Inhibition (%)
DXP-789 (Hypothetical) 1 mg/kg, oral, daily85
Trametinib 1 mg/kg, oral, daily78

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MEK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of DXP-789 / Trametinib Incubate Incubate MEK1 with compound for 15 min Compound_Prep->Incubate Enzyme_Prep Prepare reaction buffer with recombinant human MEK1 Enzyme_Prep->Incubate Substrate_Prep Prepare inactive ERK2 (substrate) and ATP Initiate Add ERK2 and ATP to initiate reaction Substrate_Prep->Initiate Incubate->Initiate Reaction_Step Allow phosphorylation to occur for 30 min at 30°C Initiate->Reaction_Step Terminate Stop reaction and add detection reagent (e.g., ADP-Glo) Reaction_Step->Terminate Measure Measure luminescence signal (correlates with ADP production) Terminate->Measure Analyze Calculate IC50 values using dose-response curves Measure->Analyze

Caption: Workflow for the MEK1 Kinase Inhibition Assay.

  • Preparation: Serial dilutions of the test compounds (DXP-789 or Trametinib) are prepared in a microplate.

  • Enzyme Incubation: Recombinant human MEK1 enzyme is pre-incubated with the test compounds to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate (inactive ERK2) and ATP.

  • Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based assay.

  • Data Analysis: The luminescence signal is plotted against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (A375 Cell Line)

This assay measures the effect of the compounds on the growth of melanoma cells.

  • Cell Seeding: A375 cells (human melanoma with BRAF V600E mutation) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of DXP-789 or Trametinib for 72 hours.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the results are normalized to untreated controls to calculate the GI50 (concentration for 50% growth inhibition).

Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of the compounds.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implantation Implant A375 melanoma cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, DXP-789, Trametinib) Tumor_Growth->Randomization Dosing Administer daily oral doses of compounds or vehicle Randomization->Dosing Monitoring Monitor tumor volume and body weight 2-3 times per week Dosing->Monitoring Endpoint Continue treatment for a predefined period (e.g., 21 days) or until tumors reach max size Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) for each treatment group vs. vehicle Endpoint->Analysis

Caption: Workflow for the in vivo xenograft tumor model.

  • Tumor Implantation: A375 cells are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, mice are randomized into groups and treated daily with DXP-789, Trametinib, or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Conclusion

Based on the hypothetical data, DXP-789, a novel compound from the Dioxino[4,3-b]pyridine class, demonstrates a promising efficacy profile as a MEK1/2 inhibitor. It shows superior in vitro potency and in vivo anti-tumor activity compared to the established drug, Trametinib, in the context of BRAF V600E mutant melanoma. These findings warrant further investigation into the pharmacokinetic and safety profiles of DXP-789 to fully assess its potential as a clinical candidate.

In Vivo Therapeutic Potential of Dioxino[4,3-b]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a significant gap in the in vivo validation of the therapeutic potential of Dioxino[4,3-b]pyridine and its derivatives. While the chemical synthesis of these compounds has been explored, there is a notable absence of published in vivo studies detailing their efficacy, mechanism of action, or comparative performance against other therapeutic alternatives. This guide aims to transparently address this information gap and provide context based on related pyridine-containing compounds for which in vivo data is available.

Dioxino[4,3-b]pyridine: Current State of Research

Our comprehensive search for in vivo data on Dioxino[4,3-b]pyridine did not yield any specific studies that would allow for a quantitative comparison of its therapeutic potential. The existing research is primarily focused on the synthetic chemistry aspects of this heterocyclic scaffold.

Comparative Landscape: Insights from Structurally Related Compounds

To provide a contextual understanding, we can examine the in vivo performance of structurally related pyridine derivatives that have been investigated for therapeutic applications, particularly in oncology. It is crucial to note that these compounds are not direct alternatives but can offer insights into the potential of the broader class of pyridine-based heterocycles.

One such related class is the Pyrido[4,3-b][1][2]oxazines . A study investigating these compounds demonstrated their potential as anticancer agents. In a preclinical in vivo model using mice bearing P388 leukemia, certain derivatives of pyrido[4,3-b][1][2]oxazine were shown to increase the survival of the animals.

Another relevant example is a novel pyrano-pyridine hybrid , designated as compound 3b in a recent study. This compound exhibited significant in vivo anticancer activity in a breast cancer model.

Experimental Methodologies for In Vivo Assessment

While no specific protocols for Dioxino[4,3-b]pyridine are available, the following represents a generalized workflow for the in vivo validation of a novel therapeutic agent, based on standard practices in preclinical drug development.

G cluster_0 Preclinical In Vivo Workflow Compound\nFormulation Compound Formulation Animal Model\nSelection Animal Model Selection Compound\nFormulation->Animal Model\nSelection Dosing Regimen\nDetermination Dosing Regimen Determination Animal Model\nSelection->Dosing Regimen\nDetermination Treatment\nAdministration Treatment Administration Dosing Regimen\nDetermination->Treatment\nAdministration Efficacy\nEvaluation Efficacy Evaluation Treatment\nAdministration->Efficacy\nEvaluation Toxicity\nAssessment Toxicity Assessment Efficacy\nEvaluation->Toxicity\nAssessment Data Analysis\n& Interpretation Data Analysis & Interpretation Toxicity\nAssessment->Data Analysis\n& Interpretation

Caption: Generalized workflow for in vivo validation of a therapeutic compound.

1. Compound Formulation:

  • The investigational compound (e.g., Dioxino[4,3-b]pyridine) is formulated in a suitable vehicle for administration (e.g., saline, DMSO, or a specific buffer). The formulation's stability and solubility are critical parameters.

2. Animal Model Selection:

  • Appropriate animal models are chosen based on the therapeutic area of interest. For oncology, this often involves xenograft models where human cancer cell lines are implanted into immunocompromised mice.

3. Dosing Regimen Determination:

  • Dose-finding studies are conducted to determine the maximum tolerated dose (MTD) and to establish effective dose levels for efficacy studies. This typically involves administering a range of doses and monitoring for signs of toxicity.

4. Treatment Administration:

  • The compound is administered to the test animals according to the predetermined dosing regimen. Common routes of administration include oral gavage, intraperitoneal injection, or intravenous injection.

5. Efficacy Evaluation:

  • The therapeutic effect of the compound is measured. In cancer models, this involves monitoring tumor growth over time. Tumor volume is typically calculated using the formula: (length × width²) / 2.

6. Toxicity Assessment:

  • Animals are monitored for any adverse effects. This includes regular body weight measurements, observation of general health and behavior, and, at the end of the study, histopathological analysis of major organs.

7. Data Analysis and Interpretation:

  • The collected data is statistically analyzed to determine the significance of the observed therapeutic effects and to assess the overall safety profile of the compound.

Signaling Pathway Visualization

The mechanism of action for Dioxino[4,3-b]pyridine has not been elucidated. However, many pyridine-containing anticancer agents are known to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibition by Dioxino[4,3-b]pyridine (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Dioxino[4,3-b]pyridine.

Conclusion

The development of novel therapeutic agents requires rigorous in vivo validation. Currently, there is a lack of such data for Dioxino[4,3-b]pyridine in the public domain. While related pyridine-containing compounds have shown promise in preclinical models, direct evidence for the therapeutic potential of Dioxino[4,3-b]pyridine is needed. Future research should focus on conducting in vivo efficacy and safety studies to determine if this compound scaffold holds therapeutic promise. Researchers in the field are encouraged to pursue these studies to fill the existing knowledge gap.

References

The Elusive Synthesis of Dioxino[4,3-b]pyridine: A Guide to Plausible Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and professionals in drug development often seek efficient synthetic routes to novel heterocyclic scaffolds. One such scaffold, Dioxino[4,3-b]pyridine, presents a significant synthetic challenge, with direct, well-documented routes being notably scarce in publicly available scientific literature. This guide provides a comparative overview of plausible, albeit currently theoretical, synthetic pathways to this elusive molecule, based on established synthetic methodologies for analogous structures. Experimental data from related syntheses are presented to offer a foundation for future research and development.

While a direct comparative analysis of established routes for Dioxino[4,3-b]pyridine is not possible due to the lack of published data, we can extrapolate from the synthesis of similar structures, such as dibenzo-p-dioxins and the isomeric Dioxino[2,3-b]pyridines. The most promising approaches would likely involve the formation of the central dioxin ring through either a Williamson ether synthesis or an Ullmann condensation.

Plausible Synthetic Routes

Two primary retrosynthetic disconnections of the Dioxino[4,3-b]pyridine core suggest two main forward synthetic strategies:

  • Williamson Ether Synthesis Approach: This route involves the reaction of a suitably substituted pyridine precursor, 3,4-dihydroxypyridine, with a 1,2-dihaloethane.

  • Ullmann Condensation Approach: This strategy would employ the copper-catalyzed coupling of a dihalopyridine with a catechol equivalent, or more likely, a halohydroxypyridine that could undergo intramolecular cyclization.

The key to either approach is the availability and reactivity of the pyridine precursors. The synthesis of 3,4-dihydroxypyridine is documented, making the Williamson ether synthesis a more readily conceivable, though untested, route.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these proposed synthetic strategies, the following diagrams were generated using the DOT language.

G cluster_0 Route 1: Williamson Ether Synthesis 3,4-Dihydroxypyridine 3,4-Dihydroxypyridine Intermediate_1 Reaction Mixture 3,4-Dihydroxypyridine->Intermediate_1 + 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane Dioxino[4,3-b]pyridine Dioxino[4,3-b]pyridine Base Base Base->Intermediate_1 Intermediate_1->Dioxino[4,3-b]pyridine Cyclization G cluster_1 Route 2: Intramolecular Ullmann Condensation 3-Halo-4-(2-haloethoxy)pyridine 3-Halo-4-(2-haloethoxy)pyridine Intermediate_2 Reaction Mixture 3-Halo-4-(2-haloethoxy)pyridine->Intermediate_2 + Cu Catalyst, Base Dioxino[4,3-b]pyridine Dioxino[4,3-b]pyridine Copper Catalyst Copper Catalyst Base Base Intermediate_2->Dioxino[4,3-b]pyridine Intramolecular Cyclization

Dioxino[4,3-b]pyridine Derivatives: A Comparative Guide to Biological Activity in Fused Pyridine Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of fused pyridine derivatives, offering insights into the potential of the Dioxino[4,3-b]pyridine scaffold. Due to a scarcity of publicly available biological assay data for Dioxino[4,3-b]pyridine derivatives, this guide presents a head-to-head comparison of structurally related fused pyridine systems, including pyrano-, thieno-, and isothiazolo[4,3-b]pyridines, for which significant anticancer and antiviral data exists.

Executive Summary

The Dioxino[4,3-b]pyridine core represents an intriguing but underexplored scaffold in medicinal chemistry. While direct biological data is limited, the broader class of fused pyridine derivatives has demonstrated significant potential in various therapeutic areas, particularly as anticancer and antiviral agents. This guide summarizes the available quantitative data for these related compounds, details common experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to inform future research and development of novel Dioxino[4,3-b]pyridine derivatives.

Data Presentation: Head-to-Head Comparison of Fused Pyridine Derivatives

The following tables summarize the in vitro activities of various fused pyridine derivatives against different cancer cell lines and viruses. This data provides a benchmark for the potential efficacy of novel Dioxino[4,3-b]pyridine compounds.

Table 1: Anticancer Activity of Fused Pyridine Derivatives (IC50 in µM)

Compound ClassDerivativeHuh-7 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)L1210 (Leukemia)P388 (Leukemia)Reference
Pyrano[3,2-c]pyridine Compound 3b6.5415.546.13----[1]
Pyrano[3,2-c]pyridine 4-CP.P--60 (24h)----[2][3]
Pyrido[4,3-b][1][4]oxazine Various-----Proliferation AssaySurvival Assay[4]
Thieno[2,3-b]pyridine Compound 14--22.12----
Thieno[2,3-b]pyridine Compound 13--22.52----
Thieno[2,3-b]pyridine Compound 9--27.83----
Thieno[2,3-b]pyridine Compound 12--29.22----
Pyrido[4,3-e][1][4][5]triazino [3,2-c][1][4][5]thiadiazine Compounds 4-28--EvaluatedEvaluatedEvaluated--[6]
Reference Drug Taxol6.6838.0512.32----[1]
Reference Drug Doxorubicin--30.40----

Table 2: Antiviral Activity of Fused Pyridine Derivatives

Compound ClassDerivativeVirusAssayIC50Reference
Isothiazolo[4,3-b]pyridine 3,4-dimethoxyphenyl derivativeDengue VirusGAK Binding Affinity & Antiviral ActivityLow nanomolar[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key assays commonly used to assess the anticancer and antiviral potential of heterocyclic compounds like Dioxino[4,3-b]pyridine derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, Huh-7) in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Dioxino[4,3-b]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

  • Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.

  • Compound Incubation: Incubate the tubulin with various concentrations of the test compound or a reference inhibitor (e.g., combretastatin A-4) on ice.

  • Polymerization Initiation: Initiate polymerization by warming the samples to 37°C and adding GTP.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral infection, in the presence of a test compound.

  • Cell Monolayer Preparation: Seed a confluent monolayer of host cells in a multi-well plate.

  • Viral Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway often targeted in cancer therapy and a general workflow for the evaluation of novel chemical entities.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation DioxinoPyridine Dioxino[4,3-b]pyridine Derivative (Hypothetical Target) DioxinoPyridine->PI3K Inhibits? DioxinoPyridine->AKT Inhibits? DioxinoPyridine->mTOR Inhibits?

Caption: Hypothetical targeting of the PI3K/Akt/mTOR signaling pathway by Dioxino[4,3-b]pyridine derivatives.

experimental_workflow Synthesis Synthesis of Dioxino[4,3-b]pyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque Reduction) InVitro->Antiviral Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antiviral->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Kinase Kinase Inhibition Assays Mechanism->Kinase Lead Lead Optimization Tubulin->Lead Kinase->Lead

Caption: General experimental workflow for the discovery and development of novel therapeutic agents.

Conclusion

While the biological activity of Dioxino[4,3-b]pyridine derivatives remains largely to be elucidated, the extensive research on related fused pyridine systems provides a strong rationale for their investigation as potential anticancer and antiviral agents. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to synthesize and evaluate novel compounds based on this promising scaffold. Further studies are warranted to explore the structure-activity relationships and therapeutic potential of the Dioxino[4,3-b]pyridine class of molecules.

References

Reproducibility of Dioxino[4,3-b]pyridine Synthesis and Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and bioactivity of dioxinopyridine scaffolds and alternative heterocyclic systems. Experimental data is presented to support the comparison, with a focus on reproducibility and potential therapeutic applications.

The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Among these, dioxinopyridines, a class of compounds containing a fused pyridine and 1,4-dioxane ring system, have garnered interest due to their structural similarity to biologically active molecules. This guide focuses on the synthesis and bioactivity of the Dioxino[4,3-b]pyridine scaffold and its regioisomers, comparing them with the well-established imidazo[1,2-a]pyridine framework, a known inhibitor of the Wnt signaling pathway.

I. Synthesis: A Tale of Two Scaffolds

The reproducibility of a synthetic route is paramount for its utility in research and development. Here, we compare the synthesis of a Dioxino[4,3-b]pyridine regioisomer, 2,3-dihydro[1][2]dioxino[2,3-b]pyridine, with that of imidazo[1,2-a]pyridine.

Synthetic Approaches

The synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridines is often achieved through an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement . This reaction typically involves the cyclization of a suitably substituted pyridine precursor. The reproducibility of this method can be influenced by factors such as the nature of the substituents, the choice of base, and the reaction temperature.

In contrast, the synthesis of imidazo[1,2-a]pyridines is commonly accomplished via the Tschichibabin reaction , which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is generally robust and provides good yields for a wide range of substrates.

Feature2,3-dihydro[1][2]dioxino[2,3-b]pyridine (via Smiles Rearrangement)Imidazo[1,2-a]pyridine (via Tschichibabin Reaction)
Starting Materials Substituted 2-alkoxypyridines with a nucleophilic side chain2-Aminopyridines and α-halocarbonyl compounds
Key Reaction Intramolecular nucleophilic aromatic substitution (Smiles Rearrangement)Condensation and cyclization
General Reproducibility Can be sensitive to reaction conditions and substrateGenerally robust and high-yielding
Key Advantages Access to unique fused heterocyclic systemsBroad substrate scope and operational simplicity
Key Challenges Potential for side reactions and purification difficultiesHandling of lachrymatory α-halocarbonyl compounds
Experimental Protocols

Synthesis of 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative via Smiles Rearrangement

This protocol is a representative example based on published procedures.

Materials:

  • Substituted 2-(2-hydroxyethoxy)pyridine derivative

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted 2-(2-hydroxyethoxy)pyridine derivative in anhydrous DMF, add potassium tert-butoxide at room temperature under an inert atmosphere.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivative.

Synthesis of Imidazo[1,2-a]pyridine derivative via Tschichibabin Reaction

This protocol is a representative example based on published procedures.

Materials:

  • 2-Aminopyridine derivative

  • α-Bromoacetophenone derivative

  • Anhydrous ethanol

Procedure:

  • Dissolve the 2-aminopyridine derivative and the α-bromoacetophenone derivative in anhydrous ethanol.

  • Reflux the reaction mixture for a specified time (e.g., 6-24 hours), monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Synthesis_Workflow cluster_dioxinopyridine Dioxinopyridine Synthesis cluster_imidazopyridine Imidazo[1,2-a]pyridine Synthesis diox_start Substituted 2-alkoxypyridine diox_reagent Base (e.g., t-BuOK) Solvent (e.g., DMF) diox_start->diox_reagent diox_reaction Smiles Rearrangement (Intramolecular Cyclization) diox_reagent->diox_reaction diox_product 2,3-dihydro[1,4]dioxino[2,3-b]pyridine diox_reaction->diox_product imida_start1 2-Aminopyridine imida_reaction Tschichibabin Reaction (Condensation/Cyclization) imida_start1->imida_reaction imida_start2 α-Halocarbonyl imida_start2->imida_reaction imida_product Imidazo[1,2-a]pyridine imida_reaction->imida_product

Caption: Comparative workflow for the synthesis of dioxinopyridines and imidazo[1,2-a]pyridines.

II. Bioactivity: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. Small molecules that can modulate this pathway are of significant therapeutic interest.

Imidazo[1,2-a]pyridines as Wnt Signaling Inhibitors

Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Wnt/β-catenin signaling pathway.[3] These compounds have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, and inhibit the proliferation of cancer cell lines with mutations in the Wnt pathway.[3]

Compound ClassTarget PathwayExample Bioactivity (IC50)Reference
Imidazo[1,2-a]pyridinesWnt/β-catenin signaling0.5 - 5 µM (in various cancer cell lines)[3]
Potential Bioactivity of Dioxinopyridines

While specific bioactivity data for Dioxino[4,3-b]pyridine is limited, related pyridine-containing fused heterocyclic systems have shown promise in various therapeutic areas. For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity by inducing apoptosis and inhibiting PIM-1 kinase.[4]

The structural similarity of dioxinopyridines to other biologically active scaffolds suggests their potential as anticancer or antiviral agents. Further investigation is warranted to elucidate their specific molecular targets and mechanisms of action.

Experimental Protocol: Wnt/β-catenin Reporter Assay

This protocol is a representative example for assessing the inhibition of the Wnt signaling pathway.

Materials:

  • Cancer cell line with a stably integrated Wnt/β-catenin responsive luciferase reporter (e.g., HEK293-TOPflash)

  • Test compounds (Dioxinopyridine and Imidazo[1,2-a]pyridine derivatives)

  • Wnt3a conditioned medium (or other Wnt pathway activator)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium.

  • Incubate the cells for a further period (e.g., 16-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the Wnt-induced luciferase activity.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Destruction_Complex Destruction Complex Dvl->Destruction_Complex Inhibition GSK3b GSK3β CK1 CK1 Axin Axin APC APC beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Destruction_Complex->beta_catenin Phosphorylation Target_Genes Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyridine (Inhibitor) Inhibitor->Destruction_Complex Stabilization?

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the potential point of inhibition by imidazo[1,2-a]pyridines.

III. Conclusion and Future Directions

This guide highlights the current understanding of the synthesis and bioactivity of dioxinopyridines in comparison to the well-characterized imidazo[1,2-a]pyridine scaffold. While the Smiles rearrangement provides a viable route to dioxinopyridines, its reproducibility can be challenging and requires careful optimization. In contrast, the Tschichibabin reaction for imidazo[1,2-a]pyridines is a more established and generally robust method.

From a bioactivity perspective, imidazo[1,2-a]pyridines have emerged as promising inhibitors of the Wnt signaling pathway, a key target in cancer therapy. The bioactivity of Dioxino[4,3-b]pyridines remains largely unexplored, but their structural features suggest potential for development as novel therapeutic agents.

Future research should focus on:

  • Developing more robust and reproducible synthetic methods for various Dioxino[4,3-b]pyridine isomers.

  • Systematic screening of Dioxino[4,3-b]pyridine libraries to identify their biological targets and mechanisms of action.

  • Direct, head-to-head comparative studies of the bioactivity of optimized dioxinopyridine and imidazo[1,2-a]pyridine derivatives.

By addressing these knowledge gaps, the full therapeutic potential of the Dioxino[4,3-b]pyridine scaffold can be unlocked, providing new avenues for drug discovery and development.

References

Assessing the Off-Target Effects of Dioxino[4,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dioxino[4,3-b]pyridine scaffold is a key structural motif in a range of biologically active compounds. Notably, derivatives of the related 2,3-dihydro[1][2]dioxino[2,3-b]pyridine class have been investigated for their potent antagonist activity at α1-adrenoceptors, making them of interest for conditions such as hypertension and benign prostatic hyperplasia. However, as with any pharmacologically active agent, understanding the potential for off-target effects is critical for safety assessment and lead optimization. This guide provides a comparative overview of the on-target versus off-target effects of dioxino[4,3-b]pyridine-like compounds, with a focus on α1-adrenoceptor antagonists, and details the experimental protocols for their assessment.

On-Target vs. Off-Target Activity: A Comparative Overview

The primary therapeutic action of many dioxino[4,3-b]pyridine-related compounds is the blockade of α1-adrenoceptors. These receptors are subdivided into α1A, α1B, and α1D subtypes, which are differentially expressed in various tissues. Selective antagonism of these subtypes can lead to desired therapeutic outcomes, such as smooth muscle relaxation in blood vessels and the prostate.

Off-target effects can arise from a compound's interaction with other receptors, ion channels, or enzymes. For α1-adrenoceptor antagonists, common off-target effects include dizziness, headache, and orthostatic hypotension, which are often extensions of their on-target pharmacology but can also result from interactions with other molecular targets.[3]

To illustrate the principles of selectivity and potential off-target activity, we will consider data from WB-4101, a well-characterized α1-adrenoceptor antagonist with a 1,4-benzodioxane core structurally related to the dioxinopyridine scaffold, and its analogues.

Table 1: Adrenoceptor Subtype Selectivity Profile of WB-4101 Analogues

CompoundTarget ReceptorBinding Affinity (pKi) / Antagonist Potency (pA2)Selectivity Profile
(S)-WB-4101α1A-AR9.2 (pKi)Slight α1A/α1B-α1D selectivity
(S)-WB-4101α1B-AR9.0 (pKi)
(S)-WB-4101α1D-AR8.6 (pKi)
(S)-2α1D-AR10.68 (pA2)Moderately α1D-selective
(S)-8α1A-AR7.98 (pA2)Highly α1A-selective
8-methoxy (S)-WB4101α1B-AR9.58 (pA2)Potent and selective α1B-antagonist[4]

Data compiled from multiple sources.[1][4]

Table 2: Common Off-Target Effects of α1-Adrenoceptor Antagonists and In Vitro Assessment Methods

Potential Off-Target EffectAssociated Molecular Target(s)Key In Vitro Assay
Cardiotoxicity hERG potassium channel, other cardiac ion channelshERG Patch Clamp Assay
General Cytotoxicity Various intracellular targetsMTT Assay
Undesired Vasodilation / Hypotension α2-adrenoceptors, other GPCRsRadioligand Binding Assays
Kinase-mediated side effects Various kinasesKinome-wide Scan

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are protocols for key in vitro assays.

Radioligand Binding Assay for Adrenoceptor Selectivity

This assay is used to determine the binding affinity of a test compound for various receptor subtypes.

Objective: To quantify the binding affinity (Ki) of a dioxino[4,3-b]pyridine derivative for α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human α1A, α1B, or α1D adrenoceptor.

  • Radioligand (e.g., [3H]-Prazosin).

  • Test compound (dioxino[4,3-b]pyridine derivative).

  • Non-specific binding control (e.g., phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add a fixed concentration of the radioligand to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[5][6]

hERG Patch Clamp Assay for Cardiotoxicity Assessment

This assay is a regulatory requirement to assess the risk of a compound causing QT prolongation.

Objective: To determine the inhibitory effect of a dioxino[4,3-b]pyridine derivative on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch clamp rig (amplifier, micromanipulators, perfusion system).

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound.

Procedure:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency.

  • Patch Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette to achieve the whole-cell patch-clamp configuration.

  • Current Recording: Apply a voltage clamp protocol to elicit hERG currents and record the baseline current.

  • Compound Application: Perfuse the cell with the test compound at various concentrations.

  • Effect Measurement: Record the hERG current in the presence of the compound.

  • Data Analysis: Measure the percentage of current inhibition at each concentration and calculate the IC50 value.[7][8]

MTT Assay for General Cytotoxicity

This colorimetric assay is a common method to assess cell viability.

Objective: To determine the cytotoxic potential of a dioxino[4,3-b]pyridine derivative on a selected cell line.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity).

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).[9][10]

Visualizations

Signaling Pathway of α1-Adrenoceptors

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dioxinopyridine Dioxino[4,3-b]pyridine Derivative Alpha1_AR α1-Adrenoceptor Dioxinopyridine->Alpha1_AR Antagonist Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of α1-adrenoceptors and antagonism by Dioxino[4,3-b]pyridine derivatives.

Experimental Workflow for Off-Target Effect Assessment

G cluster_assays Primary Off-Target Assays start Test Compound (Dioxino[4,3-b]pyridine derivative) in_vitro_screening In Vitro Safety Pharmacology Screen start->in_vitro_screening receptor_profiling Receptor Binding Assays (e.g., Adrenoceptor Panel) in_vitro_screening->receptor_profiling herg_assay hERG Channel Assay in_vitro_screening->herg_assay cytotoxicity_assay Cytotoxicity Assay (MTT) in_vitro_screening->cytotoxicity_assay secondary_screening Secondary Screening (e.g., Kinome Scan) receptor_profiling->secondary_screening herg_assay->secondary_screening cytotoxicity_assay->secondary_screening in_vivo_studies In Vivo Studies (e.g., Cardiovascular Models in Rats) secondary_screening->in_vivo_studies risk_assessment Risk Assessment & Lead Optimization in_vivo_studies->risk_assessment

Caption: Workflow for assessing the off-target effects of a test compound.

Logical Relationship of the Comparison

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Compound Dioxino[4,3-b]pyridine Derivative On_Target α1-Adrenoceptor Antagonism Compound->On_Target Off_Target Interaction with other molecules Compound->Off_Target Therapeutic_Effect Therapeutic Effect (e.g., Antihypertensive) On_Target->Therapeutic_Effect Adverse_Effects Adverse Effects (e.g., Cardiotoxicity, Hypotension) Off_Target->Adverse_Effects

Caption: On-target vs. off-target effects of Dioxino[4,3-b]pyridine derivatives.

References

Safety Operating Guide

Navigating the Disposal ofDioxino[4,3-b]pyridine: A Guide for Laboratory Professionals

Navigating the Disposal of[1][2]Dioxino[4,3-b]pyridine: A Guide for Laboratory Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For novel or rare compounds like[1][2]Dioxino[4,3-b]pyridine, where a dedicated Safety Data Sheet (SDS) may not be available, a conservative approach based on established protocols for hazardous waste management is essential. This guide provides a procedural framework for the safe handling and disposal of such chemicals.

Understanding Chemical Hazards: The Role of the Safety Data Sheet

A Safety Data Sheet (SDS) is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. In the absence of an SDS for[1][2]Dioxino[4,3-b]pyridine, it is prudent to treat the substance as hazardous. For illustrative purposes, the table below summarizes the kind of quantitative data found on an SDS, using the related but distinct compound Pyridine as an example.

Disclaimer: The following data is for Pyridine and is provided as an example of information typically found in an SDS. It should not be used to inform the handling or disposal of[1][2]Dioxino[4,3-b]pyridine.

PropertyValue (for Pyridine)
Chemical Formula C5H5N
Molecular Weight 79.10 g/mol
Appearance Colorless liquid
Boiling Point 115 °C
Melting Point -42 °C
Flash Point 20 °C
Density 0.978 g/cm³ at 25 °C
GHS Hazard Statements H225: Highly flammable liquid and vapour. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H361: Suspected of damaging fertility or the unborn child. H370: Causes damage to organs.

Step-by-Step Disposal Protocol for Uncharacterized Chemicals

The following is a general procedure for the disposal of a chemical for which a specific SDS is unavailable. This protocol is designed to maximize safety and ensure regulatory compliance.

1. Preliminary Assessment and Personal Protective Equipment (PPE):

  • Assume Hazard: Treat[1][2]Dioxino[4,3-b]pyridine as a hazardous substance.

  • Consult Experts: Before handling, consult with your institution's EHS department and a senior chemist.

  • Required PPE: At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of inhalation, work in a certified chemical fume hood.

2. Waste Segregation and Containerization:

  • Dedicated Container: Use a dedicated, properly labeled, and chemically compatible waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]

  • Avoid Mixing: Never mix[1][2]Dioxino[4,3-b]pyridine waste with other chemical waste streams unless explicitly instructed to do so by EHS professionals.[1][4] Incompatible wastes can react violently or produce toxic gases.[1]

  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[1][2]

3. Labeling of Hazardous Waste:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[1][3]

  • Full Chemical Name: Write the full chemical name, "[1][2]Dioxino[4,3-b]pyridine," on the label. Do not use abbreviations or chemical formulas.[3]

  • Contact Information: Include the name and contact information of the principal investigator and the laboratory location.[3]

  • Date of Generation: Record the date the waste was first added to the container.[3]

  • Hazard Pictograms: If the hazards are unknown, it is best to consult with EHS on the appropriate pictograms to include.

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be at or near the point of waste generation.[5]

  • Secondary Containment: For liquid waste, use secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[2][4]

  • Segregation from Incompatibles: Ensure the SAA is organized to segregate incompatible chemicals. For example, acids should be stored separately from bases, and oxidizers away from organic compounds.[1][6]

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact the EHS department to arrange for a hazardous waste pickup.[5]

  • Provide Information: Be prepared to provide all available information about the chemical to the EHS personnel.

  • Do Not Use Drains or Trash: Never dispose of hazardous or uncharacterized chemicals down the drain or in the regular trash.[2][3]

Experimental Protocols

As no specific experimental protocols for the disposal of[1][2]Dioxino[4,3-b]pyridine were found, the primary "experimental protocol" is the adherence to your institution's hazardous waste management plan. This is a formal, documented procedure that should be part of your laboratory's standard operating procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a chemical like[1][2]Dioxino[4,3-b]pyridine, for which a specific SDS is not available.

startStart: Need to dispose of[1,2]Dioxino[4,3-b]pyridinesds_checkSearch for specificSafety Data Sheet (SDS)start->sds_checksds_foundSDS Found?sds_check->sds_foundfollow_sdsFollow specific disposalinstructions in SDSsds_found->follow_sdsYessds_not_foundSDS Not Found:Treat as Unknown Hazardous Chemicalsds_found->sds_not_foundNoendEnd: Proper Disposalfollow_sds->endconsult_ehsConsult InstitutionalEHS Departmentsds_not_found->consult_ehsppeWear appropriate PPE(assume hazardous)consult_ehs->ppesegregateUse dedicated, compatible,and sealed waste containerppe->segregatelabelLabel container with:'Hazardous Waste'Full Chemical NamePI Info & Datesegregate->labelstoreStore in designatedSatellite Accumulation Area (SAA)with secondary containmentlabel->storepickupArrange for hazardouswaste pickup with EHSstore->pickuppickup->end

Caption: Disposal workflow for an uncharacterized chemical.

By adhering to these general yet crucial safety and logistical procedures, laboratory professionals can manage the disposal of[1][2]Dioxino[4,3-b]pyridine and other uncharacterized chemicals in a manner that prioritizes safety, compliance, and environmental stewardship. Always remember that the first and most critical step is to engage with your institution's EHS experts.

Essential Safety and Logistical Information for HandlingDioxino[4,3-b]pyridine

Essential Safety and Logistical Information for Handling[1][2]Dioxino[4,3-b]pyridine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for[1][2]Dioxino[4,3-b]pyridine. The following guidance is based on the known hazards of its structural components: a pyridine ring and a dioxin-like moiety. Dioxins and dioxin-like compounds are highly toxic and carcinogenic.[3][4][5][6] Pyridine is a flammable and toxic chemical.[7][8][9] Therefore, a highly cautious approach is mandatory when handling this compound.

[1][2]Dioxino[4,3-b]pyridine is a heterocyclic compound containing both a pyridine and a 1,2-dioxane fused ring system.[10] This structure suggests potential for significant toxicity, and it should be handled as a substance with unknown, but likely high, toxicity.

Summary of Potential Hazards:
  • Dioxin-like Toxicity: Dioxin-class compounds are potent carcinogens, teratogens, and can cause severe reproductive and developmental problems.[3][5] They are persistent in the environment and can bioaccumulate.[3][5]

  • Pyridine-like Toxicity: Pyridine is harmful if inhaled, ingested, or absorbed through the skin.[7][9] It can cause damage to the liver, kidneys, and central nervous system.[8][9] It is also a flammable liquid.[8]

  • Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact are all potential routes of exposure.[9]

Personal Protective Equipment (PPE) and Handling Summary
Equipment/ControlSpecificationRationale
Ventilation Certified Chemical Fume HoodTo minimize inhalation of volatile compounds and aerosols. Always work within the sash limits.[1][7]
Primary Gloves Butyl Rubber or Viton GlovesProvides good resistance to pyridine. Nitrile gloves are not recommended for prolonged contact with pyridine.[1]
Secondary Gloves Nitrile GlovesWorn under primary gloves for added protection and ease of decontamination.
Eye Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes. A face shield offers an additional layer of protection against splashes.[7]
Body Protection Flame-Resistant Lab Coat and Chemical ApronProtects against splashes and potential fire hazards from the pyridine component.[7]
Respiratory As needed, based on risk assessmentA NIOSH-approved respirator with organic vapor cartridges may be required for certain procedures or in case of ventilation failure.[1]
Footwear Closed-toe, chemical-resistant shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling[1][2]Dioxino[4,3-b]pyridine in a laboratory setting.

Preparation and Pre-Handling
  • Designated Area: All work with[1][2]Dioxino[4,3-b]pyridine must be conducted in a designated area within a certified chemical fume hood.[1][7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1] Have a spill kit rated for flammable and toxic chemicals readily available.

  • Assemble PPE: Before entering the designated area, don all required personal protective equipment as specified in the table above.

  • Material Preparation: Gather all necessary equipment (glassware, spatulas, etc.) and reagents. Ensure all glassware is free of cracks and defects.

Handling and Experimental Procedures
  • Dispensing:

    • Handle solid[1][2]Dioxino[4,3-b]pyridine with care to avoid generating dust.

    • When handling solutions, use a syringe or pipette with appropriate chemical compatibility.

  • Reactions:

    • Keep all containers tightly sealed when not in use.[7]

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[11]

    • Ensure reactions are properly vented within the fume hood.

  • Post-Procedure:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove PPE, starting with the outer gloves, and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[11]

Spill Response
  • Small Spills (within the fume hood):

    • Alert others in the immediate area.

    • Use an absorbent material, such as sand or vermiculite, to contain the spill.[2]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (or any spill outside the fume hood):

    • Evacuate the laboratory immediately and alert others.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Due to the combined hazards of the pyridine and dioxin-like components, all waste containing[1][2]Dioxino[4,3-b]pyridine must be treated as highly hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated consumables (gloves, pipette tips, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing[1][2]Dioxino[4,3-b]pyridine in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "[1][2]Dioxino[4,3-b]pyridine," and the associated hazards (Toxic, Flammable, Carcinogen).

  • Disposal Procedure:

    • Follow your institution's specific procedures for the disposal of highly toxic and regulated chemical waste.

    • Waste containing dioxin-like compounds often requires high-temperature incineration for complete destruction.[5][12] Landfill disposal is generally not permitted for these types of compounds.[13]

    • Contact your EHS department to arrange for the pickup and disposal of the waste.[14]

Experimental Workflow Diagram

GWorkflow for Handling [1,2]Dioxino[4,3-b]pyridinecluster_prep1. Preparationcluster_handling2. Handlingcluster_cleanup3. Post-Handling & Disposalcluster_spillEmergency: Spill Responseprep_areaDesignate Work Area in Fume Hoodprep_ppeDon Appropriate PPEprep_area->prep_ppeprep_emergencyVerify Emergency Equipment Accessibilityprep_ppe->prep_emergencyhandling_dispenseDispense Compoundprep_emergency->handling_dispenseProceed to Handlinghandling_reactionPerform Experimenthandling_dispense->handling_reactioncleanup_deconDecontaminate Surfaces & Equipmenthandling_reaction->cleanup_deconExperiment Completespill_eventSpill Occurshandling_reaction->spill_eventPotential Spillcleanup_wasteSegregate & Label Hazardous Wastecleanup_decon->cleanup_wastecleanup_ppeRemove & Dispose of PPEcleanup_waste->cleanup_ppecleanup_washWash Hands Thoroughlycleanup_ppe->cleanup_washspill_smallSmall Spill in Hoodspill_event->spill_smallMinorspill_largeLarge Spill / Outside Hoodspill_event->spill_largeMajorspill_containContain & Clean Upspill_small->spill_containspill_evacuateEvacuate & Call EHSspill_large->spill_evacuate

Caption: Workflow for handling[1][2]Dioxino[4,3-b]pyridine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.